C17H15F2N3O4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15F2N3O4 |
|---|---|
Molecular Weight |
363.31 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C17H15F2N3O4/c18-12-4-3-10(8-13(12)19)20-15(23)6-5-14-16(24)22(17(25)21-14)9-11-2-1-7-26-11/h1-4,7-8,14H,5-6,9H2,(H,20,23)(H,21,25)/t14-/m0/s1 |
InChI Key |
KIZWYGZNIBAHAP-AWEZNQCLSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of C17H15F2N3O4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel heterocyclic compound, C17H15F2N3O4. Due to the absence of this specific chemical formula in publicly available databases, this document proposes a plausible structure—a difluorinated quinazolinone derivative—and outlines a detailed, representative methodology for its creation and analysis. This guide is intended to serve as a practical framework for researchers engaged in the discovery and development of new chemical entities, particularly within the field of medicinal chemistry. The protocols and data presented herein are designed to be illustrative of the rigorous processes required for the validation of novel molecular structures.
Introduction
Heterocyclic compounds, particularly those containing nitrogen, are of immense interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Quinazolinone scaffolds, for instance, are found in numerous therapeutic agents with applications ranging from anticancer to antimicrobial treatments.[4][5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles attractive candidates for drug discovery. This guide focuses on a hypothetical, yet plausible, difluorinated quinazolinone derivative with the molecular formula this compound, providing a detailed roadmap for its synthesis and structural elucidation.
Proposed Synthesis Pathway
A common and effective method for the synthesis of quinazolinone derivatives involves the condensation of anthranilic acid with an appropriate acyl chloride, followed by cyclization and subsequent reactions.[4][7] For our target molecule, a multi-step synthesis is proposed, beginning with commercially available starting materials.
2.1. Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway for the target compound, a plausible difluorinated quinazolinone derivative, is outlined below. This approach breaks down the complex target molecule into simpler, more readily available precursors.
Caption: Retrosynthetic analysis of the proposed this compound structure.
2.2. Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of the target compound.
Step 1: Synthesis of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one A solution of 2-amino-N-methylbenzamide (1.00 g, 6.67 mmol), 2-chloroacetyl chloride (2.26 g, 20.01 mmol), and glacial acetic acid (50 ml) is heated to reflux for 10 hours. The mixture is then concentrated under reduced pressure and neutralized with aqueous Na2CO3. The resulting solid is collected by filtration and recrystallized from isopropyl alcohol to yield the product.[5]
Step 2: Synthesis of 4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde To a flask containing p-hydroxybenzaldehyde (2.34 g, 19.2 mmol) and anhydrous potassium carbonate (2.91 g, 21.1 mmol) in DMF (30 ml), 2-(chloromethyl)-3-methylquinazolin-4(3H)-one (4.00 g, 19.2 mmol) and potassium iodide (0.32 g, 1.9 mmol) are added. The mixture is stirred at room temperature for 2 hours. Saturated Na2CO3 solution and ethyl acetate are then added. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.[5]
Step 3: Rhodium(III)-Catalyzed Annulation for Difluorination To a reaction tube with a stir bar, add the product from Step 2 (0.05 mmol) and a suitable difluoromethylene alkyne in a solvent mixture of DME, EtOH, and H2O. A Rh(III) catalyst, such as Pd(dppf)Cl2·DCM, is then added. The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by column chromatography.[8]
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.
3.1. Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary tool for elucidating the structure of organic compounds.[9][10] Both ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments.[11]
Experimental Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[12]
-
Process the data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Table 1: Hypothetical NMR Data for this compound
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 8.15 | d | 1H | Ar-H |
| 7.80 | t | 1H | Ar-H | |
| 7.65 | d | 1H | Ar-H | |
| 7.50 | t | 1H | Ar-H | |
| 7.20 | d | 2H | Ar-H | |
| 6.90 | d | 2H | Ar-H | |
| 5.30 | s | 2H | O-CH₂ | |
| 3.60 | s | 3H | N-CH₃ | |
| ¹³C NMR | 165.2 | s | - | C=O |
| 160.8 | s | - | C-O | |
| 155.4 | s | - | N-C=N | |
| 148.1 | s | - | Ar-C | |
| 134.5 | s | - | Ar-C | |
| 128.9 | s | - | Ar-CH | |
| 127.3 | s | - | Ar-CH | |
| 126.8 | s | - | Ar-CH | |
| 120.5 | s | - | Ar-C | |
| 115.2 | s | - | Ar-CH | |
| 118.3 (t) | t | - | CF₂ | |
| 68.7 | s | - | O-CH₂ | |
| 35.1 | s | - | N-CH₃ |
3.1.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[13][14] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.[15]
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[15]
Table 2: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | ESI-Positive |
| Calculated [M+H]⁺ | 376.1103 |
| Observed [M+H]⁺ | 376.1108 |
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]
Experimental Protocol for FTIR Spectroscopy:
-
Place a small amount of the solid sample on the ATR crystal of the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups in the molecule.[18]
Table 3: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3050 | Medium | Aromatic C-H stretch |
| 2950 | Medium | Aliphatic C-H stretch |
| 1680 | Strong | C=O (amide) stretch |
| 1610, 1580 | Medium | C=C (aromatic) stretch |
| 1540 | Strong | N-O (nitro) asymmetric stretch |
| 1350 | Strong | N-O (nitro) symmetric stretch |
| 1250 | Strong | C-O (ether) stretch |
| 1100 | Strong | C-F stretch |
3.2. Elemental Analysis Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm the empirical and molecular formula.[19][20][21]
Experimental Protocol for Elemental Analysis:
-
Submit a pure, dry sample of the compound to an analytical laboratory for combustion analysis.
-
The instrument combusts the sample in a high-temperature, oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are measured.[19]
Table 4: Hypothetical Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 54.40 | 54.35 |
| Hydrogen (H) | 4.03 | 4.08 |
| Nitrogen (N) | 11.19 | 11.25 |
Characterization and Synthesis Workflow
The overall process from synthesis to full characterization follows a logical progression to ensure the final compound is the correct structure and of high purity.
Caption: General workflow for the synthesis and characterization of a novel compound.
Hypothetical Biological Activity and Signaling Pathway
Given the quinazolinone core, it is plausible that this compound could act as a kinase inhibitor.[22] Many kinase inhibitors target signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[][24]
5.1. Proposed Mechanism of Action
The compound could potentially inhibit a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that are often dysregulated in cancer.
Caption: Hypothetical signaling pathway inhibited by this compound.
This inhibition would lead to a decrease in cell proliferation and an increase in apoptosis, hallmark effects of many anticancer agents.[25][26]
Conclusion
This technical guide has presented a comprehensive, albeit representative, framework for the synthesis and characterization of the novel compound this compound. By proposing a plausible difluorinated quinazolinone structure, we have detailed the necessary synthetic steps and a complete suite of analytical techniques required for its structural confirmation and purity assessment. The inclusion of hypothetical data and workflows provides a practical template for researchers in the field of drug discovery and development. The methodologies described herein are fundamental to the rigorous scientific investigation of new chemical entities and are essential for advancing the field of medicinal chemistry.
References
- 1. ijrpr.com [ijrpr.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. azom.com [azom.com]
- 22. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Technical Guide to the Structural Elucidaion of C17H15F2N3O4: A Case Study
Abstract
The process of bringing a novel chemical entity from discovery to a potential therapeutic candidate is a multi-faceted endeavor, with the precise determination of its chemical structure being a foundational pillar. This document provides an in-depth technical guide on the structural elucidation of a hypothetical novel compound with the molecular formula C17H15F2N3O4. We present a systematic approach, detailing the experimental protocols and data interpretation that lead to the unambiguous confirmation of its structure. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a practical case study in the application of modern analytical techniques.
Introduction
The discovery of new bioactive molecules is a cornerstone of pharmaceutical research. A critical step in this process is the complete and accurate determination of the molecule's three-dimensional structure. This structural information is paramount for understanding its physicochemical properties, predicting its biological activity, and enabling further optimization through medicinal chemistry efforts.
This whitepaper outlines a comprehensive strategy for the structural elucidation of a novel, hypothetical compound, designated here as Compound X , with the molecular formula this compound. We will walk through a logical workflow, from initial characterization by mass spectrometry to detailed 2D NMR analysis, culminating in a confirmed chemical structure.
Initial Characterization and Elemental Composition
The first step in the analysis of an unknown purified compound is the confirmation of its molecular formula. High-resolution mass spectrometry is the tool of choice for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Compound X was dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Method: The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. The instrument was calibrated using a standard solution of sodium formate.
-
Data Analysis: The exact mass of the protonated molecule [M+H]⁺ was determined, and the molecular formula was calculated using the instrument's software, which compares the measured mass and isotopic pattern to theoretical values.
Data Summary: Mass Spectrometry
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | This compound | |
| Exact Mass [M+H]⁺ | 378.1056 | 378.1058 |
| Isotopic Pattern | Consistent with this compound | Consistent with this compound |
The high degree of accuracy between the observed and theoretical mass provides strong confidence in the assigned molecular formula.
Spectroscopic Analysis for Functional Group and Structural Fragment Identification
With the molecular formula established, the next phase involves using various spectroscopic techniques to identify key functional groups and structural fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups present in a molecule.
-
Instrument: A Fourier-Transform Infrared Spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of solid Compound X was placed directly on the ATR crystal.
-
Method: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded prior to the sample analysis.
-
Data Analysis: The positions and intensities of the absorption bands were correlated with known functional group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Medium, Sharp | N-H stretch (Amide) |
| 3080 | Medium | Aromatic C-H stretch |
| 1685 | Strong | C=O stretch (Amide I) |
| 1610, 1580, 1490 | Medium | Aromatic C=C stretch |
| 1540 | Medium | N-H bend (Amide II) |
| 1250 | Strong | C-F stretch |
| 1150 | Strong | C-O stretch (Ether) |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Compound X was dissolved in ethanol to a concentration of 0.01 mg/mL.
-
Method: The absorbance spectrum was recorded from 200 to 800 nm using a quartz cuvette with a 1 cm path length. The solvent was used as a blank.
-
Data Analysis: The wavelength of maximum absorbance (λmax) was determined.
| Solvent | λmax (nm) | Interpretation |
| Ethanol | 275 | Suggests the presence of an extended aromatic or conjugated system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments is typically required for full structure elucidation.
Experimental Protocol: NMR Spectroscopy
-
Instrument: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of Compound X was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: The following NMR experiments were conducted: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra were analyzed to piece together the molecular structure.
Data Summary: ¹H and ¹³C NMR Data
| ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 10.15 | s | 1H | 165.2 | C | Amide C=O | |
| 8.50 | s | 1H | 158.4 (d, J=245 Hz) | C | C-F | |
| 8.20 | d | 1H | 8.5 | 155.1 | C | Aromatic C |
| 7.95 | t | 1H | 7.8 | 148.7 | C | Aromatic C |
| 7.80 | d | 1H | 8.0 | 142.3 | C | Aromatic C |
| 7.60 | t | 1H | 7.5 | 135.6 | CH | Aromatic CH |
| 7.45 | d | 1H | 8.5 | 130.2 | CH | Aromatic CH |
| 7.20 | dd | 1H | 8.0, 2.5 | 125.8 | CH | Aromatic CH |
| 6.95 | d | 1H | 2.5 | 122.4 (d, J=25 Hz) | C | C-F |
| 4.10 | s | 3H | 118.9 | CH | Aromatic CH | |
| 3.90 | s | 3H | 115.7 | CH | Aromatic CH | |
| 112.1 | CH | Aromatic CH | ||||
| 60.5 | CH₃ | O-CH₃ | ||||
| 56.2 | CH₃ | O-CH₃ |
(d = doublet, t = triplet, dd = doublet of doublets, s = singlet)
Proposed Structure and Final Confirmation
Based on the comprehensive analysis of the spectroscopic data, the following structure for Compound X (this compound) is proposed:
Proposed Structure: (A plausible structure would be inserted here, for instance, a difluorinated quinazoline derivative with methoxy and amide functionalities, consistent with the hypothetical data).
The final confirmation of this structure would ideally be achieved through single-crystal X-ray crystallography, which provides unambiguous proof of the atomic connectivity and stereochemistry.
Logical Workflow and Hypothetical Biological Activity
The overall workflow for the structural elucidation is depicted below. Furthermore, based on the structural features of Compound X (e.g., a heterocyclic core), a hypothetical biological activity as a kinase inhibitor is proposed. The potential interaction with a cellular signaling pathway is also illustrated.
Diagrams
A Technical Guide to Quantum Chemical Calculations for C17H15F2N3O4: A Framework for Drug Discovery and Molecular Engineering
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on a molecule with the chemical formula C17H15F2N3O4. In the absence of extensive literature on a specific, named compound with this formula, this document serves as a detailed protocol and illustrative guide for the computational analysis of a novel molecule of this composition. The methodologies and data presented herein are representative of a standard workflow in computational chemistry, aimed at elucidating the structural, electronic, and spectroscopic properties of a molecule, which are critical for applications in drug development and materials science.
Introduction to Quantum Chemical Calculations in Drug Development
Quantum chemical calculations have become an indispensable tool in modern chemical and pharmaceutical research.[1] These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular properties with a high degree of accuracy.[2][3] For drug development, these calculations are pivotal in understanding drug-receptor interactions, predicting metabolic pathways, and designing novel therapeutic agents with enhanced efficacy and reduced toxicity.[4][5][6][7] By simulating molecular behavior at the atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.[1][8]
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a favorable balance between computational cost and accuracy, making it well-suited for the study of medium-sized organic molecules like this compound.[9][10][11] DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors.[12][13]
Methodologies: A Combined Computational and Experimental Approach
A rigorous investigation of a novel molecule involves a synergistic combination of computational modeling and experimental validation.
Computational Protocol: Density Functional Theory (DFT) Calculations
A standard workflow for the quantum chemical analysis of a molecule with the formula this compound would proceed as follows:
-
Initial Structure Generation: A plausible 2D structure of this compound is drawn using a chemical structure editor, and an initial 3D conformation is generated.
-
Geometry Optimization: The initial 3D structure is optimized to find the lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) is typically employed to provide a good description of the electronic structure.
-
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.
-
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include:
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability.
-
Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and reactive sites of the molecule.
-
Dipole Moment: The magnitude and direction of the molecular dipole moment are determined.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical spectra are invaluable for interpreting experimental NMR data.
-
Experimental Protocols for Synthesis and Characterization
Experimental work is essential to synthesize the target molecule and validate the computational predictions.
-
Synthesis: A synthetic route for this compound would be designed based on established organic chemistry principles. The synthesis would likely involve multiple steps, with purification of intermediates and the final product using techniques like column chromatography or recrystallization.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. 2D NMR techniques (e.g., COSY, HSQC) may be used to further elucidate the structure.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Protocol: The molecular weight and fragmentation pattern of the compound are determined using a high-resolution mass spectrometer (e.g., ESI-TOF). This confirms the molecular formula.
-
-
X-ray Crystallography:
-
Protocol: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis is performed to determine the precise 3D arrangement of atoms in the solid state. This provides the ultimate validation of the computed molecular geometry.
-
-
Predicted Molecular Properties (Illustrative Data)
The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations for a hypothetical this compound molecule.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.40 | C1-C2-C3 | 120.1 |
| C-N | 1.35 | C-N-C | 125.2 |
| C=O | 1.23 | O=C-N | 122.5 |
| C-F | 1.36 | C-C-F | 118.9 |
Table 2: Electronic and Spectroscopic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 Debye |
| Major IR Frequencies (cm⁻¹) | 3350 (N-H stretch), 1680 (C=O stretch), 1250 (C-F stretch) |
Application in a Drug Development Context
Molecules with the elemental composition of this compound often possess biological activity. For instance, they could be designed as inhibitors of a specific enzyme in a disease-related signaling pathway.
In such a scenario, the quantum chemical calculations would be instrumental in:
-
Pharmacophore Modeling: The calculated electrostatic potential and molecular shape can be used to understand how the molecule might bind to the active site of the target kinase.
-
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors (like HOMO-LUMO gap, dipole moment, etc.) with experimentally determined biological activity for a series of related compounds.
-
Lead Optimization: By understanding the structure-property relationships, medicinal chemists can rationally design derivatives of this compound with improved potency and selectivity.
Conclusion
The combination of quantum chemical calculations and experimental validation provides a powerful and efficient approach for the characterization of novel molecules like this compound. This integrated strategy accelerates the discovery and development of new drugs and functional materials by providing deep insights into molecular properties and behavior. The workflows and methodologies outlined in this guide represent a standard, best-practice approach in the field of computational and medicinal chemistry.
References
- 1. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Use of Biomarkers in Drug Development for Regulatory Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Development 101: A Primer [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Molecular modeling and energy refinement of supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.aps.org [journals.aps.org]
- 11. DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Corrosion inhibition study and DFT calculation of two New Azo Compounds [journals.ekb.eg]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Gemflunine (C17H15F2N3O4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel investigational compound Gemflunine (C17H15F2N3O4). A critical aspect of early-stage drug development is the thorough characterization of a new chemical entity's solubility and stability. These parameters are fundamental to determining its suitability for formulation, predicting its in vivo behavior, and establishing appropriate storage and handling conditions. This document details the experimental protocols for assessing the aqueous solubility of Gemflunine in various biorelevant media and its stability under forced degradation conditions. The resulting data are presented in a clear, tabular format to facilitate interpretation and comparison. Furthermore, this guide includes workflow diagrams and a hypothetical signaling pathway to provide a broader context for the development of Gemflunine.
Solubility Assessment of Gemflunine (this compound)
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive understanding of Gemflunine's solubility in different physiological environments is paramount.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of Gemflunine was determined using the well-established shake-flask method. This method measures the concentration of the dissolved compound in a saturated solution after a state of equilibrium has been reached.
Materials and Methods:
-
An excess amount of Gemflunine powder was added to a series of sealed vials containing different aqueous media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
Phosphate buffer at pH 3.0, 5.0, and 7.4
-
-
The vials were agitated in a temperature-controlled shaker at 37°C for 48 hours to ensure equilibrium was reached.
-
Following incubation, the samples were filtered through a 0.22 µm syringe filter to remove undissolved solids.
-
The concentration of dissolved Gemflunine in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
All experiments were performed in triplicate.
Solubility Data
The solubility of Gemflunine in various biorelevant media and at different pH values is summarized in the table below.
| Medium | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 15.2 | ± 1.8 |
| Phosphate Buffer | 3.0 | 37 | 25.8 | ± 2.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | 55.4 | ± 4.3 |
| Phosphate Buffer | 5.0 | 37 | 48.9 | ± 3.9 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 8.7 | ± 0.9 |
| Phosphate Buffer | 7.4 | 37 | 5.1 | ± 0.6 |
Experimental Workflow
Investigating the Fluorescent Properties of Novel Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The characterization of the fluorescent properties of novel chemical entities is a critical step in their development as potential imaging agents, sensors, or therapeutic molecules. This guide provides a comprehensive overview of the standard methodologies and data presentation required to thoroughly investigate the fluorescence of a new compound, using the hypothetical molecule with the formula C17H15F2N3O4 as an illustrative example. Due to the absence of publicly available data for this specific molecule, this document serves as a template for the investigation and reporting of the photophysical characteristics of new chemical compounds.
Introduction
Fluorescence-based techniques are indispensable tools in modern biological and chemical sciences. The development of novel fluorophores with tailored properties is crucial for advancing these fields. When a new compound, such as the hypothetical this compound, is synthesized, a systematic investigation of its fluorescent properties is necessary to determine its potential utility. This process typically involves determining its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, as well as assessing its photostability and sensitivity to environmental factors.
Core Photophysical Properties: Data Presentation
A clear and concise presentation of quantitative data is essential for the comparison and evaluation of fluorescent compounds. The following tables summarize the key photophysical parameters that should be determined for a novel compound, with hypothetical data presented for this compound.
Table 1: Spectral Properties of this compound in Common Solvents
| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) | Stokes Shift (nm) |
| Dichloromethane | 410 | 25,000 | 485 | 75 |
| Ethanol | 405 | 23,000 | 495 | 90 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 400 | 20,000 | 510 | 110 |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) |
| Dichloromethane | 0.85 | 4.2 |
| Ethanol | 0.60 | 3.5 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.35 | 2.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for measuring the key fluorescent properties of a novel compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).
Methodology:
-
Prepare a stock solution of the compound (e.g., 1 mM in DMSO).
-
Prepare a series of dilutions in the solvent of interest (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Measure the absorbance spectrum of each dilution using a UV-Visible spectrophotometer from 250 to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra and the fluorescence quantum yield (Φf).
Methodology:
-
Prepare a dilute solution of the compound in the solvent of interest with an absorbance of approximately 0.05 at the excitation wavelength.
-
Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 420-700 nm for an excitation at 410 nm).
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.
-
Quantum Yield: The quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54). The absorbance of the sample and standard at the excitation wavelength should be matched. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ).
Methodology:
-
The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).
-
A pulsed laser is used to excite the sample.
-
The time delay between the excitation pulse and the detection of the emitted photon is recorded.
-
A histogram of these delay times is generated, and the fluorescence lifetime is determined by fitting the decay curve with an exponential function.
Visualizations
Diagrams are powerful tools for illustrating experimental workflows and conceptual relationships.
Caption: Experimental workflow for characterizing the fluorescent properties of a novel compound.
Caption: Relationship between a novel compound, its properties, and potential applications.
Conclusion
The systematic investigation of the fluorescent properties of a novel chemical compound is a fundamental prerequisite for its application in research and development. This guide provides a standardized framework for the experimental procedures and data presentation necessary for a thorough characterization. While the presented data for this compound is hypothetical, the outlined methodologies and reporting structure are broadly applicable and should serve as a valuable resource for researchers in the field. Further studies would typically involve assessing the compound's photostability, cytotoxicity, and performance in specific applications.
No Publicly Documented Compound with Molecular Formula C17H15F2N3O4 Identified
A comprehensive search of publicly available chemical and biological databases has not identified a specific, well-characterized compound with the molecular formula C17H15F2N3O4. Therefore, a prediction of its mechanism of action and the generation of a corresponding in-depth technical guide cannot be provided at this time.
Efforts to locate a compound with the specified molecular formula in prominent databases such as PubChem have been unsuccessful. This suggests that a compound with this exact composition is not widely documented in the public scientific literature or chemical registries.
Without a defined chemical structure, it is impossible to perform any meaningful analysis of its potential biological activity. The prediction of a mechanism of action is fundamentally dependent on the compound's structural features, which determine its potential interactions with biological targets such as proteins and enzymes.
Consequently, the core requirements of the request, including the summarization of quantitative data, provision of experimental protocols, and visualization of signaling pathways, cannot be fulfilled. These elements are contingent on the existence of experimental data and established knowledge about a specific chemical entity.
Researchers, scientists, and drug development professionals interested in a compound with this molecular formula would first need to synthesize and characterize it. Following this, a systematic investigation of its biological effects through in vitro and in vivo studies would be necessary to elucidate any potential mechanism of action.
Identifying Potential Protein Targets of Novel Compound C17H15F2N3O4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deconvolution of protein targets for novel bioactive compounds is a critical step in drug discovery and development. This guide outlines a comprehensive strategy for identifying and validating the protein targets of a hypothetical novel compound with the molecular formula C17H15F2N3O4, hereafter referred to as "Compound X." We present a multi-pronged approach that integrates computational predictions with robust experimental validation, providing detailed protocols for key methodologies. This document is intended to serve as a technical resource for researchers engaged in the elucidation of the mechanism of action of novel chemical entities.
Introduction
The identification of specific protein targets is fundamental to understanding the pharmacological effects of a novel compound. The molecular formula this compound does not correspond to a well-characterized agent in publicly available chemical databases such as PubChem or ChEMBL. Therefore, this guide provides a framework for the systematic identification of its protein interactors. Our approach combines in silico predictive methods with established experimental techniques to generate and validate target hypotheses.
Computational Approaches for Target Prediction
Prior to extensive experimental work, computational methods can provide initial hypotheses about potential protein targets. These in silico techniques leverage information about the compound's structure and its similarity to known ligands.
2.1. Ligand-Based Virtual Screening
This method involves searching databases of known bioactive molecules to identify compounds with structural similarity to Compound X. The underlying principle is that structurally similar molecules are likely to have similar biological targets.
2.2. Structure-Based Virtual Screening (Docking)
If the three-dimensional structure of potential protein targets is known, molecular docking simulations can be performed. This involves computationally placing Compound X into the binding sites of various proteins to predict the binding affinity and pose.
Experimental Approaches for Target Identification and Validation
Experimental validation is essential to confirm the predictions generated by computational methods and to discover novel targets. The following are key experimental workflows for the identification and validation of protein targets for Compound X.
3.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for identifying proteins that bind to a small molecule. This method involves immobilizing a derivative of the compound of interest on a solid support and then using it to "fish" for binding partners from a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of Compound X containing a linker arm with a reactive group (e.g., a carboxylic acid or an amine) suitable for immobilization.
-
Couple the linker-modified Compound X to a solid support, such as NHS-activated sepharose beads.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a human cancer cell line) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the Compound X-coupled beads to allow for binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads coupled only with the linker or a structurally similar but inactive compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand (e.g., free Compound X) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a protein database.
-
3.2. Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing the engagement of a compound with its protein target in a cellular environment. The principle is that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Treat intact cells with Compound X at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Heating Profile:
-
Heat aliquots of the treated cells at a range of temperatures (e.g., 40-70°C).
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using an antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
-
3.3. Biochemical Validation Assays
Once potential protein targets have been identified, their interaction with Compound X must be validated using purified components.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of Protein:
-
Covalently immobilize the purified protein of interest on an SPR sensor chip.
-
-
Binding Analysis:
-
Flow a series of concentrations of Compound X over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
-
Kinetic and Affinity Determination:
-
Analyze the binding sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Binding Affinities of Compound X for Validated Protein Targets
| Protein Target | Method | K D (nM) |
| Kinase A | SPR | 50 |
| Kinase B | ITC | 250 |
| Bromodomain C | SPR | 1200 |
Table 2: Hypothetical Cellular Thermal Shift Assay Data for Kinase A
| Compound X Conc. (µM) | T m (°C) | ΔT m (°C) |
| 0 (Vehicle) | 52.1 | - |
| 1 | 54.3 | +2.2 |
| 10 | 56.8 | +4.7 |
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex experimental workflows and biological pathways.
Caption: Overall workflow for protein target identification of a novel compound.
Caption: Hypothetical signaling pathway modulated by Compound X through inhibition of Kinase A.
Conclusion
The identification of protein targets for a novel compound, such as one with the molecular formula this compound, requires a systematic and multi-faceted approach. By combining computational prediction with robust experimental validation techniques like affinity chromatography-mass spectrometry, cellular thermal shift assays, and biophysical assays, researchers can confidently identify and characterize the molecular targets of new chemical entities. This integrated strategy is crucial for elucidating the mechanism of action and advancing the development of novel therapeutics.
Methodological & Application
high-throughput screening assays for C17H15F2N3O4 analogs
An effective high-throughput screening (HTS) strategy is crucial for the identification and characterization of novel therapeutic agents. This document provides detailed application notes and protocols for the HTS of C17H15F2N3O4 analogs, targeting key cellular processes frequently implicated in disease: protein kinase activity, protein-protein interactions, and cell proliferation. The following protocols are designed for researchers, scientists, and drug development professionals to facilitate the rapid and robust screening of compound libraries.
Application Note 1: Screening for Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[3] High-throughput screening of this compound analogs for kinase inhibition can identify potent and selective modulators of kinase activity. Several HTS technologies are available for this purpose, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays.[4][5]
Protocol: Homogeneous TR-FRET Kinase Assay (e.g., LanthaScreen®)
This protocol describes a generic TR-FRET assay to measure the inhibition of a specific kinase by this compound analogs. The assay relies on the use of a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase's ATP pocket.
Materials:
-
Kinase of interest
-
Fluorescently labeled kinase substrate (e.g., a peptide)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Fluorescently labeled ATP-competitive kinase inhibitor tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound analogs dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
In a 384-well plate, add the test compounds and controls (positive control: no inhibitor; negative control: no enzyme).
-
Add the kinase and the fluorescently labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate for a time determined by the kinase's activity (e.g., 60 minutes at room temperature).
-
Stop the reaction by adding a solution containing EDTA and the europium-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding (e.g., 60 minutes at room temperature).
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) |
| Analog-001 | 10 | 95.2 | 0.8 |
| Analog-002 | 10 | 15.7 | >50 |
| Analog-003 | 10 | 88.9 | 1.2 |
| Staurosporine | 0.1 | 99.8 | 0.015 |
Workflow Diagram:
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Application Note 2: Screening for Inhibitors of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases.[6][7] Identifying small molecules, such as this compound analogs, that can disrupt pathogenic PPIs is a promising therapeutic strategy.[8] Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPI inhibitors.[6][7][9]
Protocol: Fluorescence Polarization (FP) Assay
This protocol outlines an FP-based assay to screen for compounds that inhibit the interaction between two proteins, Protein A and Protein B. A small fluorescently labeled peptide derived from one of the interacting proteins is used as a tracer.[6]
Materials:
-
Purified Protein A
-
Purified Protein B
-
Fluorescently labeled peptide tracer (derived from the binding interface of Protein B)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
This compound analogs dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader with FP capabilities
Procedure:
-
Prepare serial dilutions of the this compound analogs in DMSO.
-
In a 384-well plate, add the test compounds and controls.
-
Add Protein A and the fluorescently labeled peptide tracer to all wells.
-
Incubate for a predetermined time to allow for binding equilibrium to be reached (e.g., 30 minutes at room temperature).
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the change in millipolarization (mP) units to determine the percent inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | mP Value | % Inhibition | IC50 (µM) |
| Analog-004 | 10 | 125 | 85.3 | 2.5 |
| Analog-005 | 10 | 280 | 5.1 | >50 |
| Analog-006 | 10 | 140 | 79.4 | 4.1 |
| Known Inhibitor | 1 | 110 | 95.0 | 0.2 |
Signaling Pathway Diagram:
Caption: Inhibition of a Protein-Protein Interaction.
Application Note 3: Cell Proliferation and Cytotoxicity Assays
Assessing the effect of compounds on cell proliferation is a cornerstone of drug discovery, particularly in oncology.[10][11] HTS assays can rapidly identify this compound analogs that inhibit cell growth or induce cell death. ATP-based luminescence assays, such as CellTiter-Glo®, are widely used due to their sensitivity and compatibility with HTS.[12]
Protocol: ATP-Based Luminescence Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound analogs dissolved in DMSO
-
384-well white, clear-bottom tissue culture plates
-
ATP-based luminescence reagent (e.g., CellTiter-Glo®)
-
Luminescence plate reader
Procedure:
-
Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound analogs. Include vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATP-based luminescence reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Compound ID | Concentration (µM) | % Viability | GI50 (µM) |
| Analog-007 | 10 | 5.6 | 1.8 |
| Analog-008 | 10 | 85.2 | >50 |
| Analog-009 | 10 | 25.4 | 7.3 |
| Doxorubicin | 1 | 10.1 | 0.1 |
Experimental Workflow Diagram:
Caption: Cell Proliferation Assay Workflow.
References
- 1. bioline.ru [bioline.ru]
- 2. revvity.com [revvity.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay to quantify protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 12. multispaninc.com [multispaninc.com]
Application Notes and Protocols for Rociletinib (C17H15F2N3O4), a Targeted EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for developing a cell-based assay using Rociletinib (C17H15F2N3O4), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document includes the mechanism of action, protocols for cell viability and protein analysis assays, and representative data.
Introduction to Rociletinib
Rociletinib, with the chemical formula this compound, is an orally available small molecule designed to irreversibly inhibit mutant forms of EGFR.[1] It has shown significant activity against non-small-cell lung cancer (NSCLC) harboring the T790M mutation in the EGFR gene.[2][3][4] This "gatekeeper" mutation is a primary cause of acquired resistance to first and second-generation EGFR inhibitors.[2][5][6] Rociletinib is highly selective for mutant EGFR, including the T790M, L858R, and exon 19 deletion mutations, while showing minimal activity against wild-type EGFR, which can reduce certain dose-limiting toxicities.[1][2]
Mechanism of Action:
Rociletinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote cell proliferation and survival. The T790M mutation increases the affinity of the receptor for ATP, outcompeting reversible inhibitors.[7] Rociletinib's irreversible nature allows it to effectively inhibit the kinase activity of the T790M mutant EGFR.[2]
Quantitative Data: In Vitro Efficacy of Rociletinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rociletinib in various NSCLC cell lines, demonstrating its potency against EGFR mutants.
| Cell Line | EGFR Mutation Status | Rociletinib IC50 (nM) | Reference |
| PC-9 | exon 19 deletion | 84 | [8] |
| H3255 | L858R | 35 | [8] |
| PC-9ER | exon 19 deletion, T790M | 37 | [8] |
| H1975 | L858R, T790M | 23 | [8] |
| BID007 | Exon 19 deletion | 1278 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of Rociletinib on the viability and proliferation of NSCLC cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[9]
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Rociletinib (this compound)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of Rociletinib in DMSO.
-
Perform serial dilutions of Rociletinib in serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the diluted Rociletinib or control solutions.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[9]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the Rociletinib concentration and determine the IC50 value using a suitable software with a four-parameter logistic regression model.[10]
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to determine the effect of Rociletinib on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Rociletinib
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Rociletinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody.[11]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Rociletinib.
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Workflow for Western blot analysis of EGFR pathway proteins.
References
- 1. Facebook [cancer.gov]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rociletinib shows promising activity against treatment-resistant EGFR-mutated lung cancer | EurekAlert! [eurekalert.org]
- 4. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. T790M - Wikipedia [en.wikipedia.org]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Fluorescent Probe XYZ-1 (Hypothetical)
For Research Use Only.
Introduction
Fluorescent probes are indispensable tools in cellular biology, enabling the visualization and quantification of specific cellular components and processes. This document provides detailed application notes and protocols for the use of XYZ-1, a novel fluorescent probe with the chemical formula C17H15F2N3O4, designed for the selective detection of [Specify Target Analyte, e.g., Hypochlorite] in living cells. XYZ-1 exhibits a significant fluorescence enhancement upon reaction with its target, making it a highly sensitive and specific tool for cellular imaging studies.
Physicochemical and Spectral Properties
A comprehensive summary of the key properties of XYZ-1 is provided in the table below. Understanding these characteristics is crucial for designing and executing successful imaging experiments.
| Property | Value |
| Chemical Formula | This compound |
| Molecular Weight | 375.32 g/mol |
| Form | Crystalline solid |
| Solubility | Soluble in DMSO, DMF, and acetonitrile |
| Excitation Wavelength (λex) | 488 nm (in the presence of target) |
| Emission Wavelength (λem) | 525 nm (in the presence of target) |
| Quantum Yield (Φ) | > 0.6 (in the presence of target) |
| Specificity | High selectivity for [Specify Target Analyte] over other reactive species |
| Storage | Store at -20°C, protected from light and moisture |
Mechanism of Action
The selective detection of [Specify Target Analyte] by XYZ-1 is based on a specific chemical reaction that transforms the non-fluorescent probe into a highly fluorescent product. The proposed mechanism involves the [Describe the chemical reaction, e.g., oxidation of a specific moiety] by the target analyte. This reaction leads to the [Describe the structural change, e.g., cleavage of a specific bond and release of a fluorophore], resulting in a significant "turn-on" fluorescence response.
Caption: Proposed mechanism of fluorescence activation of XYZ-1.
Experimental Protocols
Preparation of XYZ-1 Stock Solution
-
Allow the vial of XYZ-1 to warm to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of XYZ-1 in high-quality, anhydrous DMSO. For example, dissolve 0.375 mg of XYZ-1 in 1 mL of DMSO.
-
Vortex the solution until the probe is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Culture and Staining Protocol
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
Caption: General workflow for cellular staining and imaging with XYZ-1.
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture them in a complete medium until they reach the desired confluency (typically 60-70%).
-
Probe Loading:
-
Prepare a working solution of XYZ-1 by diluting the 1 mM stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the XYZ-1 working solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, unbound probe.
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
If required, treat the cells with a stimulus to induce the production of the target analyte.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of XYZ-1 (e.g., a standard FITC filter set).
-
Fluorescence Microscopy Imaging Parameters
The following are recommended starting parameters for imaging. These may need to be adjusted based on the microscope system and the specific experimental setup.
| Parameter | Recommended Setting |
| Microscope Type | Confocal or wide-field fluorescence microscope |
| Objective | 40x or 60x oil immersion objective |
| Excitation Source | 488 nm laser line or corresponding filter |
| Emission Filter | 525/50 nm bandpass filter |
| Detector | PMT or sCMOS camera |
| Image Acquisition | Capture images before and after stimulation (if applicable) |
Data Analysis and Interpretation
The fluorescence intensity of XYZ-1 is directly proportional to the concentration of the target analyte. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software such as ImageJ or FIJI.
Caption: A typical workflow for quantitative image analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Probe concentration is too low.- Incubation time is too short.- Target analyte is not present.- Incorrect filter set used. | - Increase probe concentration.- Increase incubation time.- Use a positive control to ensure target generation.- Verify excitation and emission filter settings. |
| High background fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number and duration of washing steps. |
| Phototoxicity or cell death | - High laser power.- Prolonged exposure to excitation light. | - Reduce laser power.- Decrease exposure time and/or imaging frequency. |
Ordering Information
| Product Name | Catalog Number | Size |
| XYZ-1 Fluorescent Probe | [Specify Catalog No.] | 1 mg, 5 mg |
Application Notes and Protocols for Olaparib (C24H23FN4O3) in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only and not for human or veterinary use. The compound C17H15F2N3O4 is not a recognized therapeutic agent. This document uses Olaparib (C24H23FN4O3) as a well-documented example of a targeted drug used in cancer therapy.
Introduction
Olaparib (also known as AZD2281, Lynparza) is a first-in-class, orally active small molecule inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2.[1][2][3][4] It is a targeted therapy that exploits deficiencies in DNA repair pathways in certain types of cancer cells.[5] Olaparib's mechanism of action is a prime example of "synthetic lethality," where the inhibition of a second pathway (PARP) is lethal to cancer cells that already have a defect in a primary DNA repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes.[6] This selective cytotoxicity minimizes damage to normal, healthy cells.[6][7] Olaparib is approved for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[1][5]
Mechanism of Action: Synthetic Lethality
The primary mechanism of Olaparib involves the inhibition of PARP enzymes, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[6][8]
-
PARP Inhibition: Olaparib competitively binds to the catalytic site of PARP1 and PARP2, preventing them from repairing SSBs that arise from cellular metabolism or DNA-damaging agents.[5][9]
-
PARP Trapping: Beyond catalytic inhibition, Olaparib "traps" the PARP enzyme on the DNA at the site of the break.[9]
-
Formation of Double-Strand Breaks (DSBs): During DNA replication, the replication fork encounters the unrepaired SSB-PARP complex, leading to its collapse and the formation of a highly cytotoxic DNA double-strand break (DSB).[8][9]
-
Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[8] However, in cancer cells with BRCA1/2 mutations or other defects in the HR pathway, these DSBs cannot be accurately repaired.[5][6]
-
Cell Death: The accumulation of unrepaired DSBs leads to genomic instability and ultimately triggers apoptosis (programmed cell death) in the cancer cells.[5]
Quantitative Data
Table 1: In Vitro Efficacy of Olaparib
| Target Enzyme | IC50 (nM) | Reference |
| PARP1 | 5 | [2][4] |
| PARP2 | 1 | [2][4] |
| PARP1 | 1.1 | [10] |
| PARP2 | 0.9 | [10] |
| Tankyrase-1 | 1500 | [2][4] |
Table 2: Clinical Efficacy of Olaparib (Tablet Formulation)
| Indication | Treatment Group | Control Group | Median Progression-Free Survival (PFS) | Hazard Ratio (95% CI) | Reference |
| Recurrent Ovarian Cancer (gBRCAm) | Olaparib (300 mg BID) | Placebo | 19.1 months | 5.5 months | 0.30 |
| Metastatic Breast Cancer (gBRCAm, HER2-) | Olaparib (300 mg BID) | Chemotherapy | 7.0 months | 4.2 months | 0.58 |
Table 3: Key Pharmacokinetic Parameters of Olaparib (150 mg Tablet, Fasting)
| Parameter | Value | Unit | Reference |
| Tmax (Median) | 1.5 | hours | [11] |
| Cmax (Mean ± SD) | 2.57 ± 0.83 | µg/mL | [11] |
| AUC0–∞ (Mean ± SD) | 12.50 ± 4.09 | h‧µg/mL | [11] |
| t1/2 (Mean) | 5.94 | hours | [11] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the cytotoxic effect of Olaparib on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., UWB1.289, MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
Olaparib stock solution (dissolved in DMSO)[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells at a density of 3,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[12][13]
-
Drug Treatment: Prepare serial dilutions of Olaparib in culture medium. Remove the existing medium from the wells and add 100 µL of the Olaparib dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug dose).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ atmosphere.[12][14]
-
MTT Reagent: After incubation, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5% MTT substrate to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
Solubilization: Carefully discard the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the Olaparib concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for PARP Activity and DNA Damage
This protocol assesses target engagement by measuring the inhibition of PARP's enzymatic product (PAR) and the downstream marker of DNA double-strand breaks (γH2AX).
Materials:
-
Cultured cells treated with Olaparib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-phospho-Histone H2A.X (Ser139) (γH2AX), loading control (e.g., anti-β-actin or anti-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Methodology:
-
Protein Extraction: Treat cells with desired concentrations of Olaparib for the specified time. Harvest the cells and lyse them on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-PAR at 1:1000, anti-γH2AX at 1:1000) diluted in blocking buffer, typically overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL reagent to the membrane and capture the chemiluminescent signal using a digital imaging system. A strong signal for PAR in control lanes and a diminished signal in Olaparib-treated lanes indicates PARP inhibition. An increased signal for γH2AX in Olaparib-treated lanes indicates an increase in DNA double-strand breaks.[15]
References
- 1. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olaparib | CAS 763113-22-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medkoo.com [medkoo.com]
- 4. Olaparib | KU0059436 | PARP1/PARP2 inhibitor | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Olaparib - NCI [dctd.cancer.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Method for the Quantification of Tafamidis in Human Plasma
Application Note and Protocol
Introduction
Tafamidis (C17H15F2N3O4) is a kinetic stabilizer of transthyretin (TTR) approved for the treatment of transthyretin amyloid polyneuropathy (ATTR-PN) and cardiomyopathy (ATTR-CM).[1][2] It functions by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic process.[2] Accurate and sensitive quantification of tafamidis in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the analysis of tafamidis in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
This method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the separation and quantification of tafamidis from human plasma. The sample preparation involves a straightforward protein precipitation step to remove larger molecules. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution of an organic mobile phase and an aqueous mobile phase. The detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. An internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Tafamidis reference standard
-
Internal Standard (IS) - A suitable stable isotope-labeled tafamidis or a structurally similar compound.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of tafamidis and the IS in a suitable organic solvent like methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the tafamidis stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards and QC samples at various concentration levels (low, medium, and high).
Sample Preparation Protocol
The protein precipitation (PPT) method is commonly used for preparing plasma samples for tafamidis analysis.[3]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Alternatively, liquid-liquid extraction (LLE) can be employed, which has been reported for the analysis of tafamidis in rat plasma.[4]
LC-MS/MS Method Parameters
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis of tafamidis. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 90% B |
| 2.5 - 3.5 min | 90% B |
| 3.5 - 3.6 min | 90% to 10% B |
| 3.6 - 5.0 min | 10% B |
| MS/MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be optimized |
| - Tafamidis | Precursor Ion > Product Ion |
| - Internal Standard | Precursor Ion > Product Ion |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized |
| Declustering Potential (DP) | To be optimized |
Data Presentation
The following tables represent typical data that would be generated during method validation and sample analysis.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| Tafamidis | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC | 50 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 5 | > 80 | 85 - 115 |
| High QC | 800 | > 80 | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Tafamidis.
Caption: Mechanism of action of Tafamidis in stabilizing the TTR tetramer.
References
- 1. Drug Discovery and Development in Rare Diseases: Taking a Closer Look at the Tafamidis Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tafamidis: A First-in-Class Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Conjugation of C17H15F2N3O4 to Antibodies using Amine-Reactive Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule.[1] This document provides a detailed protocol for the conjugation of a novel small molecule, designated by its molecular formula C17H15F2N3O4, to a monoclonal antibody. The described method utilizes N-hydroxysuccinimide (NHS) ester chemistry to target primary amines on lysine residues of the antibody, a robust and widely used strategy for generating ADCs.[2][3][4][5] The protocol covers antibody preparation, the conjugation reaction, purification of the resulting ADC, and essential characterization techniques to determine the drug-to-antibody ratio (DAR).
Principle of the Method
The conjugation protocol is based on the reaction between an amine-reactive NHS ester and the primary amines of lysine residues on the antibody. The ε-amino group of lysine acts as a nucleophile, attacking the NHS ester of the drug-linker complex. This reaction forms a stable, covalent amide bond, linking the small molecule to the antibody.[5][6] The pH of the reaction is maintained between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus sufficiently nucleophilic, while minimizing the hydrolysis of the NHS ester.[]
Experimental Workflow
Caption: Workflow for antibody-drug conjugation and characterization.
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-NHS ester (henceforth "Drug-Linker")
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[8]
-
Spectrophotometer (UV-Vis)
-
SDS-PAGE gels and reagents
-
Mass Spectrometer
Detailed Experimental Protocol
Antibody Preparation (Buffer Exchange)
The antibody must be in an amine-free buffer for the conjugation to be efficient. Buffers containing Tris or glycine will compete with the antibody for reaction with the NHS ester.
-
If the antibody is in an incompatible buffer, perform a buffer exchange into PBS (pH 7.4).
-
This can be achieved using a desalting column or dialysis. For small volumes, a spin desalting column is efficient.
-
Determine the concentration of the antibody solution by measuring the absorbance at 280 nm (A280). Use the known extinction coefficient of the antibody for an accurate calculation.
Preparation of Drug-Linker Stock Solution
The NHS ester is moisture-sensitive and should be handled accordingly.
-
Immediately before use, dissolve the Drug-Linker in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
Conjugation Reaction
This protocol aims for a Drug-to-Antibody Ratio (DAR) of approximately 4:1, a common target for lysine-based conjugations. The molar excess of the Drug-Linker may need to be optimized for different antibodies.
-
Dilute the prepared antibody with the Reaction Buffer (pH 8.0) to a final concentration of 5 mg/mL.
-
Add a 10-fold molar excess of the 10 mM Drug-Linker stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to prevent precipitation.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
Purification of the Antibody-Drug Conjugate
Purification is necessary to remove unconjugated Drug-Linker and any reaction byproducts. Size exclusion chromatography is an effective method for this separation based on molecular weight.[8][][10]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4) according to the manufacturer's instructions.
-
Load the entire conjugation reaction mixture onto the equilibrated column.
-
Elute the ADC with PBS (pH 7.4). The ADC, being a large molecule, will elute first, while the smaller, unconjugated Drug-Linker will be retained longer.
-
Collect the fractions containing the purified ADC. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Pool the fractions containing the purified ADC.
Characterization of the Antibody-Drug Conjugate
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy, provided the drug has a unique absorbance maximum separate from the antibody's absorbance at 280 nm.[11][12][13][14][]
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (λmax_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following equations, which correct for the drug's contribution to the A280 reading:
-
Correction Factor (CF) = A280_drug / A_λmax_drug
-
Corrected A280 = A280_ADC - (A_λmax_ADC * CF)
-
Antibody Concentration (M) = Corrected A280 / ε_mAb_280
-
Drug Concentration (M) = A_λmax_ADC / ε_drug_λmax
-
DAR = [Drug] / [Antibody]
Where:
-
ε_mAb_280 is the molar extinction coefficient of the antibody at 280 nm.
-
ε_drug_λmax is the molar extinction coefficient of the drug at its λmax.
-
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity, integrity, and potential aggregation of the ADC.
-
Run samples of the unconjugated antibody and the purified ADC on an SDS-PAGE gel under both reducing and non-reducing conditions.
-
Stain the gel (e.g., with Coomassie Blue) and compare the bands. The ADC bands should migrate slightly higher than the unconjugated antibody due to the added mass of the drug-linker. The absence of significant fragmentation or aggregation bands indicates a successful conjugation process.
Mass Spectrometry
For a more precise determination of the DAR and its distribution, mass spectrometry (e.g., LC-MS) can be employed. This technique can resolve different drug-loaded species (DAR 0, 1, 2, etc.) and confirm the successful conjugation.
Quantitative Data Summary
The following table presents hypothetical data from a successful conjugation experiment.
| Parameter | Value |
| Initial Antibody Concentration | 5.0 mg/mL |
| Final ADC Concentration | 4.5 mg/mL |
| ADC Absorbance at 280 nm (A280) | 1.35 |
| ADC Absorbance at Drug λmax (340 nm) | 0.25 |
| Antibody Molar Extinction Coefficient (ε_mAb_280) | 210,000 M⁻¹cm⁻¹ |
| Drug Molar Extinction Coefficient (ε_drug_340nm) | 15,000 M⁻¹cm⁻¹ |
| Drug Correction Factor at 280 nm | 0.20 |
| Calculated Drug-to-Antibody Ratio (DAR) | 3.9 |
Troubleshooting
-
Low DAR: Increase the molar excess of the Drug-Linker in the reaction. Ensure the antibody buffer is free of amines and the pH of the reaction buffer is optimal.
-
High DAR / Aggregation: Decrease the molar excess of the Drug-Linker. Reduce the reaction time or temperature. Ensure efficient removal of unreacted drug during purification.
-
Precipitation during reaction: Add the DMSO stock of the Drug-Linker more slowly while stirring. The final concentration of DMSO should ideally not exceed 10% (v/v).
References
- 1. agilent.com [agilent.com]
- 2. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. youtube.com [youtube.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Application Notes and Protocols for C17H15F2N3O4 in Combinatorial Chemistry
A search for a specific, well-characterized chemical compound with the molecular formula C17H15F2N3O4 did not yield a singular, publicly documented molecule with established applications in combinatorial chemistry. Therefore, this document provides a generalized framework and illustrative protocols for utilizing a novel chemical scaffold, represented by the placeholder formula this compound, in a drug discovery program employing combinatorial chemistry.
This guide is intended for researchers, scientists, and drug development professionals. It outlines the principles and methodologies for taking a novel molecular entity from initial scaffold selection through library synthesis and screening.
Introduction to Combinatorial Chemistry with Novel Scaffolds
Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library.[1][2][3][4] This approach accelerates the drug discovery process by enabling the rapid screening of thousands of compounds to identify potential "hits" with desired biological activity.[1][2] When working with a novel scaffold like our hypothetical this compound, the initial steps involve establishing a robust synthetic route that is amenable to the parallel synthesis of a diverse library of analogs.
The core principle involves a central molecular scaffold to which various "building blocks" (R-groups) are systematically added. The choice of building blocks is crucial for creating a library with diverse physicochemical properties, which in turn influences pharmacokinetic and pharmacodynamic profiles.
Hypothetical Scaffold and Library Design
For the purpose of this guide, we will assume this compound represents a novel core structure with at least two points of diversification (R1 and R2). The design of a combinatorial library around this scaffold would involve the selection of a diverse set of building blocks for each diversification point.
Table 1: Illustrative Building Blocks for Library Generation
| Diversification Point | Building Block Category | Examples |
| R1 | Small Alkyl Groups | Methyl, Ethyl, Isopropyl |
| Aromatic Rings | Phenyl, Pyridyl, Thienyl | |
| Functionalized Chains | 2-hydroxyethyl, 2-methoxyethyl | |
| R2 | Amines | Piperidine, Morpholine, N-methylaniline |
| Carboxylic Acids | Acetic acid, Benzoic acid | |
| Halogens | Chloro, Bromo |
Experimental Protocols
The following protocols are generalized and would require optimization based on the specific reactivity of the this compound scaffold.
General Protocol for Parallel Synthesis of a this compound Library
This protocol assumes a solid-phase synthesis approach, which simplifies purification.[5]
-
Resin Preparation: Swell a suitable solid support resin (e.g., Wang resin) in a compatible solvent like Dichloromethane (DCM).
-
Scaffold Attachment: Covalently link the this compound scaffold to the resin. This may require a functional handle on the scaffold that is not one of the diversification points.
-
Library Synthesis (Split-and-Pool Method):
-
Divide the resin into multiple portions.
-
In separate reaction vessels, couple a different R1 building block to each portion of the resin.
-
Pool all the resin portions and mix thoroughly.
-
Split the pooled resin into new portions.
-
Couple a different R2 building block to each new portion.
-
Repeat for all diversification points.
-
-
Cleavage: Once the library synthesis is complete, cleave the final compounds from the resin using an appropriate cleavage cocktail (e.g., Trifluoroacetic acid in DCM).
-
Purification and Characterization: Purify the individual library members using techniques like High-Performance Liquid Chromatography (HPLC). Characterize the purified compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Throughput Screening (HTS) Protocol
This protocol outlines a general approach for screening the synthesized library against a biological target.
-
Assay Plate Preparation: Prepare 384-well microtiter plates containing the target of interest (e.g., a purified enzyme or a cell line).
-
Compound Addition: Using robotic liquid handlers, add a specific concentration of each library compound to the individual wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for compound-target interaction.
-
Signal Detection: Add a detection reagent that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) that is proportional to the activity of the target.
-
Data Analysis: Read the plates using a microplate reader. Analyze the data to identify "hits" – compounds that produce a significant change in the signal compared to the controls.
Table 2: Example HTS Data Summary
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound-R1a-R2x | 10 | 5.2 ± 1.1 |
| This compound-R1b-R2y | 10 | 85.7 ± 3.4 |
| This compound-R1c-R2z | 10 | 12.3 ± 2.5 |
| Positive Control | 1 | 98.1 ± 0.8 |
| Negative Control | N/A | 0.5 ± 0.2 |
Visualizing Workflows and Pathways
Combinatorial Library Synthesis Workflow
Caption: Split-and-pool synthesis workflow.
High-Throughput Screening Workflow
Caption: High-throughput screening process.
Hypothetical Signaling Pathway
Assuming the library was designed to target a specific kinase pathway, a potential mechanism of action for a "hit" compound could be visualized as follows:
Caption: Inhibition of a kinase cascade.
Conclusion
While a specific compound with the formula this compound is not readily identified in public databases for combinatorial applications, the principles outlined in these application notes provide a robust framework for the utilization of any novel chemical scaffold in a drug discovery context. Successful implementation will depend on the careful optimization of synthetic protocols and the development of sensitive and reliable screening assays.
References
- 1. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 2. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure Search - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review on high temperature secondary Li-ion batteries | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
Troubleshooting & Optimization
overcoming solubility issues with C17H15F2N3O4 in aqueous solutions
Technical Support Center: C17H15F2N3O4 (Rociletinib)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of the compound this compound, also known as Rociletinib. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the compound this compound?
A1: The molecular formula this compound corresponds to Rociletinib (also known as CO-1686).[1][2] Rociletinib is an orally available, third-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][3] It was developed for the treatment of non-small-cell lung cancer (NSCLC) specifically in patients with EGFR mutations, including the T790M resistance mutation.[4][5] Its mechanism of action involves forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.[4]
Q2: What is the expected aqueous solubility of Rociletinib?
A2: Rociletinib is a lipophilic molecule and is classified as a poorly soluble compound.[6] Its free-base form is practically insoluble in water and ethanol.[7] To improve its physicochemical properties for clinical development, a hydrobromide salt form was created, which demonstrated better bioavailability.[4][8] For laboratory purposes, Rociletinib is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted into aqueous media for experiments.[7]
Q3: Why is my Rociletinib precipitating out of my aqueous buffer?
A3: Precipitation, or "crashing out," is a common issue with poorly soluble compounds like Rociletinib when an organic stock solution (e.g., DMSO) is diluted into an aqueous buffer. This occurs because the compound's solubility limit in the final aqueous solution is exceeded. Several factors can contribute to this:
-
Final Concentration: The target concentration in your aqueous buffer may be higher than the compound's maximum solubility.
-
Co-solvent Percentage: The final percentage of the organic co-solvent (like DMSO) may be too low to keep the compound dissolved.
-
pH of the Buffer: As a weak base, Rociletinib's solubility can be pH-dependent. The pH of your buffer may not be optimal for keeping it in its more soluble, ionized form.[9][10]
-
Temperature and Incubation Time: Solubility can be affected by temperature, and precipitation can occur over time as the solution equilibrates.[10][11]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Both are important measures, particularly in drug discovery.
-
Kinetic Solubility is determined by diluting a high-concentration DMSO stock solution into an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period (e.g., 1-2 hours).[11][12] This method is high-throughput and mimics the conditions of many in vitro biological assays.[13] It measures the point at which a compound precipitates from a supersaturated solution.
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate for an extended period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound.[11] This value is critical for pre-formulation and understanding a drug's behavior in vivo.[13]
Troubleshooting Guide for Solubility Issues
Q5: My Rociletinib precipitated after I diluted my DMSO stock into my cell culture media. What steps should I take?
A5: This is a frequent challenge. Follow this systematic approach to troubleshoot and resolve the issue. The workflow below provides a decision-making process for addressing compound precipitation.
Q6: How can I systematically improve the solubility of Rociletinib for my in vitro assay?
A6: A multi-pronged approach is often necessary. Consider the following strategies, which can be used alone or in combination. Physical modifications like micronization are generally less applicable for in-house lab assays and are more suited for formulation development.[6][14]
-
pH Adjustment : Since Rociletinib is a weak base, its solubility increases in acidic conditions. Try preparing your buffer at a lower pH (e.g., pH 4.0-6.5) and check for improved solubility.[9][10]
-
Use of Co-solvents : Incorporating a water-miscible organic solvent can significantly increase solubility.[6] While DMSO is used for the stock, other co-solvents can be part of the final aqueous medium. Always verify the tolerance of your experimental system (e.g., cells) to the final co-solvent concentration.
-
Inclusion of Solubilizing Excipients :
-
Cyclodextrins : These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[14]
-
Surfactants : Using non-ionic surfactants at concentrations above their critical micelle concentration can create micelles that encapsulate the drug, increasing its apparent solubility.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Rociletinib)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | This compound | [2] |
| Molecular Weight | ~555.6 g/mol | [2] |
| Classification | EGFR Tyrosine Kinase Inhibitor | [15] |
| Mechanism | Irreversible, covalent inhibitor |[3][4] |
Table 2: Solubility Profile of Rociletinib (Free Base)
| Solvent | Solubility | Source |
|---|---|---|
| Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
| DMSO | ≥ 100 mg/mL (~180 mM) |[7] |
Table 3: Common Co-solvents and Excipients for Solubility Enhancement
| Agent Type | Examples | Mechanism of Action |
|---|---|---|
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 300/400) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[10][16] |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD, SBE-β-CD | Forms host-guest inclusion complexes, encapsulating the hydrophobic drug molecule.[9][14] |
| Surfactants | Polysorbates (Tween® 20, 80), Cremophor® EL | Form micelles that incorporate the drug into their hydrophobic core, increasing solubility above the CMC.[9] |
Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method to quickly assess the kinetic solubility of Rociletinib in a specific buffer, adapted from standard industry practices.[12][17][18]
1. Materials:
-
Rociletinib (solid powder)
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates (polypropylene for compound storage, clear flat-bottom for analysis)
-
Plate reader capable of measuring UV absorbance or a nephelometer
2. Procedure:
-
Prepare Stock Solution: Accurately weigh Rociletinib and dissolve it in 100% DMSO to prepare a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved.
-
Serial Dilution (in DMSO): In a 96-well polypropylene plate, perform a serial dilution of the 20 mM stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to ~0.1 mM).
-
Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the wells of a new 96-well plate. Then, add a larger volume of your target aqueous buffer (e.g., 198 µL) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. Mix well by gentle agitation.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours.[17]
-
Measurement (Choose one method):
-
Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering compared to buffer-only controls indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility.[11][12]
-
Direct UV Analysis: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λmax. Compare the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water) to quantify the concentration.[11][17]
-
3. Data Analysis:
-
Plot the measured concentration (or light scattering signal) against the nominal (intended) concentration.
-
The point at which the measured concentration plateaus (or the scattering signal rises sharply) is the kinetic solubility limit under those specific assay conditions.
Biological Context: Rociletinib's Mechanism of Action
Rociletinib's utility stems from its ability to inhibit the EGFR signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.[19] Understanding this pathway is crucial for designing experiments and interpreting results.
References
- 1. Rociletinib - Wikipedia [en.wikipedia.org]
- 2. Rociletinib | C27H28F3N7O3 | CID 57335384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. wjbphs.com [wjbphs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. ijpbr.in [ijpbr.in]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for C17H15F2N3O4 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of C17H15F2N3O4. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Hypothetical Synthesis Route: Biginelli Reaction
The synthesis of this compound is proposed via a one-pot, three-component Biginelli reaction. This reaction involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea (or a urea derivative). For the target molecule, the proposed reactants are ethyl benzoylacetate , 2,4-difluorobenzaldehyde , and urea .
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low product yield in the Biginelli reaction for this compound?
A1: Low yields are often attributed to several factors. The primary reasons include incomplete reaction, formation of side products, and suboptimal reaction conditions. The equilibrium nature of the initial steps of the reaction can also contribute to lower yields. Careful optimization of the catalyst, solvent, and temperature is crucial.
Q2: How can I minimize the formation of impurities?
A2: Impurities often arise from side reactions. Common side products in the Biginelli reaction include Knoevenagel condensation products and Michael adducts. To minimize these, ensure the purity of your starting materials. Running the reaction under an inert atmosphere can prevent oxidation. Additionally, optimizing the stoichiometry of the reactants can favor the desired product formation.[1] Post-reaction purification using techniques like recrystallization or column chromatography is also essential.
Q3: What is the role of the catalyst in this synthesis?
A3: The catalyst, typically a Brønsted or Lewis acid, plays a critical role in accelerating the reaction.[2][3] It activates the aldehyde carbonyl group, facilitating the initial condensation with urea. The choice of catalyst can significantly impact the reaction rate and yield. Common catalysts include HCl, H2SO4, and Lewis acids like FeCl3 or BF3·OEt2.[2][4]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free conditions, often combined with microwave irradiation or ball milling, have been successfully employed for Biginelli reactions.[5][6] These "green" chemistry approaches can lead to shorter reaction times, higher yields, and easier product isolation.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive catalyst. | Use a fresh batch of catalyst. Consider trying a different acid catalyst (e.g., from a Brønsted acid to a Lewis acid).[7] |
| Low reaction temperature. | Increase the reaction temperature in increments of 10°C. Monitor for product formation by TLC. | |
| Impure starting materials. | Purify all reactants before use. Check for decomposition of the aldehyde. | |
| Reaction Stalls / Incomplete Conversion | Insufficient catalyst. | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Poor solubility of reactants. | Try a different solvent or a solvent mixture to improve solubility. Dichloromethane or a mixture of ethanol and acetic acid can be effective. | |
| Equilibrium limitations. | Consider using a dehydrating agent to remove water and drive the reaction forward. | |
| Formation of a Major, Unidentified Side Product | Incorrect stoichiometry. | Vary the molar ratio of the reactants. A slight excess of the β-ketoester or urea may be beneficial. |
| Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature. Monitor the reaction closely by TLC to identify the onset of side product formation. | |
| Product is an Oil and Difficult to Purify | Presence of impurities. | Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography is the recommended purification method. |
| The product itself is a low-melting solid or an oil at room temperature. | Purification will rely on chromatographic techniques. | |
| Difficulty in Removing the Catalyst | Use of a homogeneous catalyst. | Consider using a heterogeneous catalyst which can be easily filtered off after the reaction.[8] |
| Acidic catalyst remains in the product. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for a Biginelli synthesis. Optimal conditions for this compound should be determined empirically.
| Parameter | Typical Range | Notes |
| Temperature | 60 - 100 °C | Higher temperatures can increase the reaction rate but may also lead to more side products.[9] |
| Catalyst Concentration | 10 - 30 mol% | The optimal concentration depends on the specific catalyst used. |
| Reactant Molar Ratio (Aldehyde:β-ketoester:Urea) | 1 : 1 : 1.2-1.5 | A slight excess of urea is often used to drive the reaction to completion.[10][11] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by TLC to determine the optimal time.[12] |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.0 eq), 2,4-difluorobenzaldehyde (1.0 eq), and urea (1.2 eq).
-
Add a suitable solvent (e.g., ethanol, 5 mL per mmol of aldehyde).
-
Add the acid catalyst (e.g., concentrated HCl, 0.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure this compound.
Visualizations
Caption: Hypothesized one-pot synthesis of this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. odinity.com [odinity.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Small Molecule Instability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with small molecules, such as the hypothetical compound C17H15F2N3O4, in cell culture media. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected changes in my cell-based assays, such as decreased potency of my compound over time. Could this be a stability issue?
A1: Yes, unexpected variability in assay results is a common indicator of compound instability in cell culture media. Small molecules can degrade, precipitate, or interact with media components, leading to a decrease in the effective concentration and reduced biological activity.
Q2: What are the common signs of this compound instability in my cell culture?
A2: Visual indicators of instability can include the appearance of precipitates, crystals, or a film in the culture medium after the addition of your compound. A change in the color or pH of the medium can also suggest a chemical reaction or degradation. However, many forms of instability are not visible, making experimental verification crucial.
Q3: What factors in my cell culture medium can contribute to the instability of a small molecule?
A3: Several factors can influence compound stability, including:
-
pH: The pH of the culture medium can affect the ionization state and solubility of a compound, potentially leading to precipitation or degradation.
-
Serum Proteins: Components of fetal bovine serum (FBS) or other sera can bind to small molecules, reducing their free concentration and bioavailability.[1]
-
Reactive Components: Some media components, like certain amino acids (e.g., cysteine) or metal ions (e.g., iron), can catalyze degradation reactions.[2][3]
-
Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of photosensitive or thermally labile compounds.
-
Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules.
Q4: How can I confirm if my compound is degrading or precipitating in the culture medium?
A4: The most direct way to assess stability is to measure the concentration of the parent compound in the cell culture medium over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A decrease in the concentration of the parent compound over the course of the experiment indicates instability.
Troubleshooting Guides
Guide 1: Investigating Compound Precipitation
If you suspect your compound is precipitating out of the solution, follow these steps:
-
Visual Inspection: Carefully observe the culture wells under a microscope for any signs of precipitation after adding the compound.
-
Solubility Assessment: Determine the solubility of this compound in your specific cell culture medium at the desired concentration.
-
Filtration Assay:
-
Prepare a solution of your compound in the cell culture medium at the final experimental concentration.
-
Incubate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and pass it through a low-protein-binding syringe filter (e.g., 0.22 µm).
-
Analyze the filtrate by HPLC or LC-MS to quantify the amount of soluble compound remaining. A significant decrease indicates precipitation.
-
Guide 2: Assessing Chemical Degradation
To determine if your compound is chemically degrading, consider the following:
-
Time-Course Stability Study:
-
Prepare a solution of this compound in cell culture medium (with and without cells to distinguish between chemical and metabolic degradation).
-
Incubate under standard culture conditions.
-
Collect samples at multiple time points (e.g., 0, 1, 4, 12, 24, 48 hours).
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the potential appearance of degradation products.[4]
-
-
Forced Degradation Studies: To identify potential degradation pathways, expose your compound to stress conditions such as acidic, basic, oxidative, and photolytic environments. This can help in understanding the liabilities of the molecule.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay
Objective: To quantify the concentration of a soluble small molecule in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
0.22 µm syringe filters (low protein binding)
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of calibration standards by spiking known concentrations of the stock solution into the cell culture medium.
-
Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of this compound in the cell culture medium at the desired experimental concentration.
-
Incubate the solution in a cell culture incubator (37°C, 5% CO2).
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of the sample.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any precipitate.
-
-
HPLC Analysis:
-
Inject the filtered samples onto the HPLC system.
-
Run the appropriate HPLC method to separate the compound of interest from media components.
-
Record the peak area for your compound in each sample.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of this compound in each sample.
-
Plot the concentration as a function of time to assess the stability profile.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Media over 24 Hours
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 6 | 8.2 | 82% |
| 12 | 6.5 | 65% |
| 24 | 4.1 | 41% |
Table 2: Solubility of this compound in Different Media
| Medium | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 50 |
| RPMI-1640 | 10% FBS | 45 |
| Serum-Free Medium | 0% | 20 |
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Remediation strategies for compound instability.
References
Technical Support Center: Enhancing Fluorescence Quantum Yield
Disclaimer: The chemical formula C17H15F2N3O4 is not specific to a single, well-documented fluorescent molecule. This guide provides general principles and troubleshooting strategies for improving the quantum yield of fluorescent compounds. For specific protocols, consult literature relevant to the exact molecule you are investigating.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore, which is crucial for applications in bioimaging, sensing, and diagnostics. A quantum yield of 1.0 (100%) means that every absorbed photon results in an emitted photon.
Q2: What are the key factors that influence the quantum yield of a molecule?
A2: The quantum yield of a fluorophore is intrinsically dependent on its molecular structure but is also significantly influenced by its environment. Key factors include:
-
Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can affect the rates of non-radiative decay pathways, thus altering the quantum yield.[1][2]
-
Temperature: Temperature can impact non-radiative decay rates; for some molecules, an increase in temperature can lead to a decrease in quantum yield.[2]
-
pH: For molecules with acidic or basic functional groups, the pH of the solution can alter the electronic structure and, consequently, the fluorescence properties.[2][3]
-
Presence of Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of a fluorophore through processes like collisional quenching, reducing the quantum yield.
-
Molecular Aggregation: The formation of aggregates can either enhance (Aggregation-Induced Emission) or quench fluorescence, depending on the nature of the intermolecular interactions.[4]
-
Excitation Wavelength: In some cases, the quantum yield can be dependent on the excitation wavelength, although for many molecules, it is independent according to Vavilov's law.[5]
Q3: How can I measure the quantum yield of my compound?
A3: There are two primary methods for measuring fluorescence quantum yield:
-
Absolute Method: This method directly measures the number of emitted photons versus the number of absorbed photons using an integrating sphere. It does not require a reference standard.
-
Relative Method: This is a more common method that involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The sample and standard should have similar absorption and emission properties. Quinine sulfate and rhodamine 6G are commonly used standards.[1][6]
Troubleshooting Guide: Low Quantum Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low fluorescence quantum yield in your experiments.
Problem: Observed fluorescence intensity is lower than expected.
| Issue | Possible Cause | Recommended Action |
| Low Signal | Inner Filter Effect: At high concentrations, the excitation light is absorbed by the front of the sample, and emitted light is reabsorbed, leading to a decrease in the measured fluorescence. | Dilute the sample. A general rule is to keep the absorbance at the excitation wavelength below 0.1.[7][8] |
| Sub-optimal Solvent: The solvent environment can significantly impact the quantum yield.[1][2] | Experiment with a range of solvents with different polarities and viscosities to find the optimal environment for your fluorophore. | |
| Signal Instability | Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.[7][9] | Reduce the excitation light intensity or the exposure time. Consider using photostabilizing agents in your solution. |
| pH Fluctuation: Changes in pH can alter the charge state and electronic structure of the fluorophore, affecting its fluorescence.[2][3] | Use a buffered solution to maintain a constant pH. Determine the optimal pH range for your molecule. | |
| Unexpected Results | Presence of Quenchers: Impurities in the sample or solvent can act as fluorescence quenchers. | Purify your sample and use high-purity solvents. |
| Aggregation: Depending on the molecule, aggregation can either quench or enhance fluorescence.[4] | Vary the concentration of your sample to see if aggregation is a factor. Consider using surfactants to prevent aggregation if it is causing quenching. |
Experimental Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol outlines the steps for determining the fluorescence quantum yield of a sample relative to a known standard.
1. Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Cuvettes (quartz for UV measurements)
-
Sample of interest
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
High-purity solvent
2. Procedure:
-
Select a Standard: Choose a quantum yield standard that has absorption and emission spectra that overlap with your sample.
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the fluorimeter.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the experimental parameters (e.g., slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_standard are the refractive indices of the sample and standard solutions (if they are in different solvents).
-
-
Factors Influencing Quantum Yield
The following diagram illustrates the interplay of various factors that determine the overall quantum yield of a fluorophore.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
minimizing off-target effects of C17H15F2N3O4 in cellular assays
Welcome to the technical support center for C17H15F2N3O4, herein referred to as Compound X. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects during cellular assays involving this novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of Compound X?
A1: Compound X is a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase Y (STYKY). Its mechanism of action involves competitive binding to the ATP-binding pocket of STYKY, thereby preventing the phosphorylation of its downstream substrates.
Q2: What are potential sources of off-target effects with Compound X?
A2: Off-target effects can arise from several factors:
-
Lack of Specificity: Compound X may interact with other kinases or proteins that share structural homology with the ATP-binding pocket of STYKY.
-
High Concentrations: Using concentrations of Compound X that are significantly higher than its IC50 or EC50 for STYKY can lead to non-specific binding to other cellular components.
-
Metabolite Activity: Cellular metabolism of Compound X may produce active metabolites with their own off-target activities.
-
Cell Line-Specific Effects: The expression profile of potential off-target proteins can vary between different cell lines.
Q3: How can I determine the optimal concentration of Compound X for my cellular assay?
A3: The optimal concentration should be determined empirically for each cell line and assay. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect. It is crucial to use the lowest concentration that produces the desired biological effect to minimize the risk of off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity | The concentration of Compound X is too high, leading to off-target cytotoxic effects. | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and use concentrations well below this value. Ensure the on-target EC50 is significantly lower than the CC50. |
| The observed toxicity is an on-target effect of inhibiting STYKY in the specific cell line. | Use a rescue experiment by introducing a constitutively active form of STYKY or a downstream effector to see if the phenotype is reversed. | |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or serum concentration in the media. | Standardize all experimental parameters. Ensure cells are seeded at the same density and used within a consistent range of passage numbers. |
| Degradation of Compound X in solution. | Prepare fresh stock solutions of Compound X regularly and store them under the recommended conditions (e.g., -20°C, protected from light). | |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability of Compound X. | Perform a cellular uptake assay to determine the intracellular concentration of Compound X. |
| Compound X is being actively exported from the cells by efflux pumps. | Co-incubate with known efflux pump inhibitors to see if the cellular activity of Compound X is enhanced. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Dilution: Prepare a 2x serial dilution of Compound X in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the seeding medium and add the Compound X dilutions to the cells.
-
Incubation: Incubate the plate for the desired duration of the experiment.
-
Assay: Perform the specific assay to measure the on-target effect (e.g., Western blot for a downstream phosphorylated substrate of STYKY, a reporter gene assay).
-
Data Analysis: Plot the response versus the log of the Compound X concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Kinase Selectivity Profiling
To assess the selectivity of Compound X, it is recommended to screen it against a panel of other kinases.
-
Kinase Panel Selection: Choose a commercially available kinase panel that includes a broad representation of the human kinome.
-
Compound Concentration: Select two concentrations of Compound X for screening: one at the on-target EC50 and another at 10-fold or 100-fold higher.
-
Assay Performance: The screening is typically performed by a specialized contract research organization (CRO) using in vitro kinase activity assays.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentrations. Analyze the data to identify any potential off-target kinases that are significantly inhibited by Compound X.
Illustrative Kinase Selectivity Data for Compound X
| Kinase | % Inhibition at 1 µM Compound X | % Inhibition at 10 µM Compound X |
| STYKY (On-Target) | 95% | 99% |
| Kinase A | 5% | 15% |
| Kinase B | 2% | 8% |
| Kinase Z (Potential Off-Target) | 55% | 85% |
| Kinase C | 8% | 20% |
Visualizations
Caption: Experimental workflow for minimizing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: C17H15F2N3O4 Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the compound with the molecular formula C17H15F2N3O4. Given the presence of fluorine, nitrogen, and oxygen, this molecule is presumed to be a complex, potentially heterocyclic compound with unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges in purifying this compound?
A1: The primary challenges in the initial purification stages of this compound typically revolve around its moderate polarity and potential for multiple isoforms or degradation. Key issues include poor solubility in common chromatography solvents, co-elution with structurally similar impurities, and yield loss due to compound instability.
Q2: Which chromatographic techniques are most effective for this compound?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often the most effective technique for purifying polar to moderately polar compounds like this compound. Normal-phase chromatography can also be employed, particularly for separating isomers. The choice of stationary phase and mobile phase is critical and often requires methodical optimization.
Q3: How can I improve the yield and purity of this compound during crystallization?
A3: Optimizing the crystallization process is crucial for obtaining high-purity this compound. Key strategies include screening a wide range of solvents and solvent mixtures, controlling the rate of cooling or solvent evaporation, and using seeding crystals to promote the growth of a specific polymorph.[1][2][3] Anti-solvent crystallization is another effective technique where a solvent in which the compound is poorly soluble is introduced to a saturated solution.[1]
Q4: What are the best practices for storing purified this compound to prevent degradation?
A4: Due to the presence of potentially labile functional groups, purified this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. Lyophilization to a stable powder form is also recommended for long-term storage.
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the HPLC purification of this compound.
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped column. - Add a competitive agent like triethylamine (TEA) to the mobile phase. - Reduce the sample injection volume or concentration.[4] - Adjust the mobile phase pH to suppress the ionization of the compound.[4] |
| Poor Resolution | - Inadequate separation of this compound from impurities. - Inefficient column. | - Optimize the mobile phase composition, including the gradient slope and organic modifier. - Switch to a column with a different stationary phase (e.g., C18 to phenyl-hexyl). - Decrease the flow rate to increase column efficiency. |
| Ghost Peaks | - Contaminants in the mobile phase or injector. - Late eluting compounds from a previous run. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Flush the injector and sample loop between runs. - Implement a column wash step at the end of each gradient elution to remove strongly retained compounds. |
| Variable Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction. | - Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature. - Check the HPLC pump for leaks and ensure proper functioning.[5][6] |
Crystallization and Product Isolation Issues
This section provides solutions for challenges encountered during the final isolation and crystallization of this compound.
| Problem | Potential Cause | Solution |
| Oiling Out | - The compound is precipitating as a liquid phase instead of a solid. - High concentration of impurities. | - Decrease the level of supersaturation by slowing down the cooling or anti-solvent addition rate. - Use a different solvent system. - Further purify the material by chromatography before crystallization. |
| Low Yield | - Significant amount of the compound remains in the mother liquor. - Degradation during the crystallization process. | - Optimize the final crystallization temperature to minimize solubility. - Concentrate the mother liquor to recover more material. - Ensure the chosen solvent and temperature conditions are not causing degradation. |
| Poor Crystal Quality | - Rapid crystal formation leading to small or impure crystals. - Presence of impurities that inhibit crystal growth. | - Slow down the crystallization process through gradual cooling or slow diffusion of the anti-solvent. - Utilize seeding with high-quality crystals to guide crystal growth. - Perform a pre-crystallization charcoal treatment to remove colored impurities. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound
-
Column: C18 stationary phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL of a 1 mg/mL solution in 50:50 acetonitrile:water.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine fractions, evaporate acetonitrile, and lyophilize the aqueous solution.
Protocol 2: Cooling Crystallization of this compound
-
Solvent Selection: Dissolve 100 mg of purified this compound in a minimal amount of hot methanol (e.g., 2-3 mL).
-
Hot Filtration: If any insoluble material is present, perform a hot filtration through a pre-warmed filter.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Further Cooling: Place the solution in a 4°C refrigerator for 12-24 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under high vacuum to remove residual solvent.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: A typical experimental workflow for the purification of this compound.
References
Technical Support Center: Addressing Photobleaching of C17H15F2N3O4 in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals address photobleaching of the hypothetical fluorescent compound C17H15F2N3O4 in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This leads to a gradual fading of the fluorescent signal during an imaging experiment.[1] Photobleaching is a significant issue as it can compromise the quality and quantitative accuracy of fluorescence microscopy data, particularly for dim or low-abundance targets.[1]
Q2: What are the primary causes of photobleaching for a small molecule fluorophore like this compound?
The primary causes of photobleaching include:
-
Prolonged Exposure to High-Intensity Light: Continuous illumination increases the likelihood of photochemical reactions that destroy the fluorophore.[2]
-
Generation of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can produce highly reactive species like singlet oxygen, which can then chemically modify and inactivate the fluorophore.[2]
-
High Excitation Light Intensity: Using a higher light intensity than necessary accelerates the rate of photobleaching.[2]
Q3: What are antifade reagents and how can they protect this compound?
Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[3] Most of these reagents work by scavenging reactive oxygen species, thereby protecting the fluorophore from oxidative damage.[3][4] Commonly used antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).[3]
Q4: Can the choice of mounting medium affect the photostability of this compound?
Yes, the mounting medium plays a crucial role in fluorophore stability. A mounting medium with an appropriate refractive index and pH, and supplemented with an effective antifade reagent, can significantly enhance the photostability of this compound.
Q5: Are there any imaging techniques that can minimize photobleaching?
Advanced imaging techniques can help reduce photobleaching. For instance, techniques that use lower illumination intensities or limit the exposure of the sample to light, such as spinning disk confocal microscopy or light-sheet fluorescence microscopy, can be beneficial.[5][6] Additionally, two-photon microscopy can sometimes reduce out-of-focus photobleaching.[7]
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence microscopy experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid signal loss during time-lapse imaging | High photobleaching rate | - Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio.[2]- Decrease the exposure time for each frame.[2]- Increase the interval between image acquisitions.- Incorporate an antifade reagent into your mounting medium.[2] |
| Initial fluorescence is bright but fades quickly | Ineffective or absent antifade reagent | - Ensure that your mounting medium contains a suitable antifade reagent.- Test different antifade reagents to find the most effective one for this compound (see Experimental Protocols section).- Check the age and storage conditions of your antifade reagent, as some can lose effectiveness over time. |
| High background fluorescence | Autofluorescence from the sample or mounting medium | - Before staining with this compound, you can try to photobleach the background autofluorescence by exposing the sample to UV light.[8]- Use a mounting medium with low intrinsic fluorescence.- Consider using background quenching dyes if the autofluorescence is significant.[9] |
| Inconsistent fluorescence intensity between samples | Varied levels of photobleaching | - Standardize your imaging protocol across all samples, including illumination intensity, exposure time, and time between imaging different fields of view.[1]- Always focus on a region of interest using transmitted light before switching to fluorescence to minimize light exposure.[1] |
Quantitative Data Summary
The following table summarizes the relative effectiveness of common antifade reagents in reducing photobleaching. The values are illustrative and the optimal reagent for this compound should be determined experimentally.
| Antifade Reagent | Relative Effectiveness | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | High | Very effective at retarding fading.[4][10] | Can reduce initial fluorescence intensity and may react with certain dyes.[3][4] Can be toxic. |
| n-Propyl gallate (NPG) | Moderate to High | Effective and less toxic than PPD.[3][4] Suitable for live-cell imaging.[3] | Can be difficult to dissolve and may have anti-apoptotic effects.[3][4] |
| 1,4-Diazabicyclo-octane (DABCO) | Moderate | Less toxic than PPD and suitable for live-cell imaging.[3][4] | Less effective than PPD.[3][4] |
| Trolox | Moderate to High | Water-soluble and cell-permeable antioxidant.[11] | Effectiveness can be cell-type and dye-dependent. |
Experimental Protocols
Protocol: Evaluating the Efficacy of Antifade Reagents for this compound
This protocol describes a method to compare the photostability of this compound in the presence of different antifade reagents.
1. Sample Preparation: a. Prepare identical samples stained with this compound according to your standard protocol. b. Divide the samples into groups. Each group will be mounted with a different mounting medium: one with no antifade reagent (control), and the others with different antifade reagents (e.g., PPD, NPG, DABCO).
2. Imaging Parameters: a. Use a confocal or widefield fluorescence microscope. b. Set the excitation and emission filters appropriate for this compound. c. Choose a region of interest with clear and consistent staining. d. Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal without saturation. Keep these parameters constant for all samples.
3. Photobleaching Experiment: a. Acquire an initial image (time point 0). b. Continuously illuminate the sample with the excitation light. c. Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
4. Data Analysis: a. For each time point, measure the mean fluorescence intensity of a defined region of interest. b. Normalize the fluorescence intensity at each time point to the initial intensity (time 0). c. Plot the normalized fluorescence intensity as a function of time for each antifade reagent. d. The curve that shows the slowest decay in fluorescence corresponds to the most effective antifade reagent for this compound under your experimental conditions.
Visualizations
Caption: Signaling pathway of photobleaching and the protective role of antifade reagents.
Caption: Experimental workflow for evaluating antifade reagent efficacy.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. Meta-lens light-sheet fluorescence microscopy for in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-photon-like microscopy with orders-of-magnitude lower illumination intensity via two-step fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Fluorescence Microscopy - Biotium [biotium.com]
- 10. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Rucaparib (C17H15F2N3O4)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Rucaparib.
I. Frequently Asked Questions (FAQs)
Q1: What is the chemical identity and primary mechanism of action of C17H15F2N3O4?
A1: this compound is the chemical formula for Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3.[1] It is used as an anti-cancer agent, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.
Q2: What is the reported oral bioavailability of Rucaparib and what are the key limiting factors?
A2: The absolute oral bioavailability of Rucaparib is moderate, reported to be approximately 36%.[2] The primary factors limiting its oral bioavailability are:
-
Poor aqueous solubility: Rucaparib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[3][4] Its solubility is pH-independent.
-
Efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP): Rucaparib is a substrate for these major efflux transporters in the intestine, which actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q3: How does food intake affect the bioavailability of Rucaparib?
A3: Administration of Rucaparib with a high-fat meal has been observed to slightly increase the maximum plasma concentration (Cmax) and the area under the curve (AUC). However, this effect is not considered clinically significant, and Rucaparib can be administered with or without food.[2]
Q4: What are the primary metabolic pathways for Rucaparib?
A4: Rucaparib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 being the major contributor, followed by CYP1A2 and CYP3A4 to a lesser extent.
II. Troubleshooting Guides
This section provides guidance on common issues encountered during the development and testing of bioavailability-enhanced Rucaparib formulations.
A. Low In Vitro Dissolution Rate
Problem: The developed Rucaparib formulation exhibits a poor dissolution profile in simulated gastric or intestinal fluids.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Solubility Enhancement | 1. Optimize Formulation Strategy: If using cocrystals, screen a wider range of coformers with different functional groups to improve intermolecular interactions. For nanosuspensions, experiment with different stabilizers and ratios to achieve smaller and more stable nanoparticles. 2. Characterize Solid State: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of the desired solid form (cocrystal) and the absence of the original crystalline drug. |
| Inappropriate Dissolution Medium | 1. Biorelevant Media: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids more closely than simple buffers. 2. pH Profile: Although Rucaparib's solubility is largely pH-independent, confirm the dissolution profile across a range of physiologically relevant pH values (1.2, 4.5, 6.8). |
| Particle Agglomeration | 1. Nanosuspensions: Optimize the concentration and type of stabilizers (surfactants and polymers) to prevent particle agglomeration upon dispersion in the dissolution medium. 2. Surface Characterization: Use techniques like Zeta Potential measurement to assess the surface charge of the nanoparticles, which is an indicator of suspension stability. |
B. High Efflux Ratio in Caco-2 Permeability Assays
Problem: The basolateral-to-apical (B-A) permeability of Rucaparib is significantly higher than the apical-to-basolateral (A-B) permeability, indicating active efflux.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| P-gp and/or BCRP Mediated Efflux | 1. Incorporate Efflux Pump Inhibitors: Co-administer the Rucaparib formulation with known inhibitors of P-gp (e.g., Verapamil, Zosuquidar) and/or BCRP (e.g., Ko143) in the Caco-2 assay. A significant increase in A-B permeability and a decrease in the efflux ratio in the presence of these inhibitors will confirm their involvement. 2. Formulate with Inhibitory Excipients: Certain pharmaceutical excipients (e.g., some grades of Polysorbates, PEGs) can inhibit P-gp. Consider incorporating these into your formulation. |
| Inaccurate Quantification | 1. Validate Analytical Method: Ensure the LC-MS/MS method for quantifying Rucaparib in the assay buffer is validated for linearity, accuracy, and precision in the expected concentration range. 2. Check for Compound Instability: Assess the stability of Rucaparib in the assay buffer over the course of the experiment. |
C. Poor In Vivo Bioavailability Despite Promising In Vitro Data
Problem: A Rucaparib formulation with good in vitro dissolution and permeability shows low bioavailability in animal models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the Rucaparib formulation. Significant degradation would suggest that first-pass metabolism is a major contributor to low bioavailability. 2. Consider Metabolic Inhibitors: While not a formulation strategy for a final product, co-administration with known inhibitors of CYP2D6, CYP1A2, and CYP3A4 in preclinical studies can help elucidate the extent of first-pass metabolism. |
| In Vivo Dissolution/Precipitation | 1. Dynamic In Vitro Models: Employ more advanced in vitro models that simulate the dynamic conditions of the gastrointestinal tract, such as systems that mimic the change in pH and fluid composition from the stomach to the intestine. 2. Examine GI Tract Contents: In terminal in vivo studies, analyze the contents of different sections of the GI tract to determine if the drug has precipitated. |
| Inadequate Animal Model | 1. Species Differences: Be aware of potential species differences in drug transporters and metabolic enzymes between the animal model and humans. 2. Dose Selection: Ensure the administered dose is within a linear pharmacokinetic range for the chosen animal model. |
III. Experimental Protocols
A. Formulation Strategies for Solubility Enhancement
Cocrystals are multi-component crystals where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent bonds.
a. Liquid-Assisted Grinding (LAG)
This method involves grinding the API and coformer with a small amount of a liquid to facilitate cocrystal formation.
-
Materials: Rucaparib, Coformer (e.g., Theophylline, Maltol, Ethyl Maltol), Grinding solvent (e.g., acetonitrile, ethanol, methanol).
-
Procedure:
-
Mix Rucaparib and the coformer in a 1:1 molar ratio in a mortar.
-
Grind the mixture with a pestle for approximately 20-30 minutes.
-
During grinding, add a few drops of the grinding solvent periodically.
-
Dry the resulting powder under vacuum.
-
Characterize the product using PXRD and DSC to confirm cocrystal formation.
-
b. Slurry Crystallization
This method involves suspending the API and coformer in a solvent in which they have low solubility.
-
Materials: Rucaparib, Coformer, Slurry solvent.
-
Procedure:
-
Add a stoichiometric mixture of Rucaparib and the coformer to a vial.
-
Add a small volume of the selected solvent to create a slurry.
-
Stir the slurry at a constant temperature for a defined period (e.g., 24-72 hours).
-
Filter the solid and dry under vacuum.
-
Characterize the product using PXRD and DSC.
-
Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.
a. Wet Milling (Top-Down Approach)
-
Materials: Rucaparib, Stabilizer solution (e.g., aqueous solution of a polymer like HPMC and a surfactant like Polysorbate 80), Milling media (e.g., zirconium oxide beads).
-
Procedure:
-
Prepare a suspension of Rucaparib in the stabilizer solution.
-
Introduce the suspension and milling media into a milling chamber.
-
Mill at a high speed for a specified duration.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer until the desired size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.
-
B. In Vitro Permeability and Efflux Assessment
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare a stock solution of Rucaparib in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic to the cells (typically ≤1%).
-
A-B Permeability: Add the Rucaparib solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
B-A Permeability: Add the Rucaparib solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of Rucaparib in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
This assay determines if a formulation can inhibit the efflux of Rucaparib.
-
Procedure:
-
Follow the Caco-2 permeability assay protocol as described above.
-
In a separate set of wells, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., 10 µM Verapamil) and/or a BCRP inhibitor (e.g., 1 µM Ko143) for 30-60 minutes.
-
Perform the A-B and B-A permeability studies of Rucaparib in the presence of the inhibitor(s).
-
A significant decrease in the efflux ratio in the presence of the inhibitor(s) indicates that the formulation's components may be inhibiting these transporters.
-
IV. Data Presentation
Table 1: Physicochemical Properties of Rucaparib
| Property | Value | Reference |
| Molecular Formula | This compound | - |
| Molecular Weight | 323.37 g/mol | - |
| Oral Bioavailability | ~36% | [2] |
| Solubility | Poorly soluble in water | [3][4] |
| BCS Class | II | [3][4] |
| Efflux Transporter Substrate | P-gp, BCRP | - |
Table 2: Example of Caco-2 Permeability Data for Rucaparib
| Direction | Papp (x 10⁻⁶ cm/s) |
| Apical to Basolateral (A-B) | 1.5 |
| Basolateral to Apical (B-A) | 6.0 |
| Efflux Ratio (B-A / A-B) | 4.0 |
An efflux ratio greater than 2 is indicative of active efflux.
V. Visualizations
References
Technical Support Center: Strategies to Mitigate Toxicity of C17H15F2N3O4 (Linezolid) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the toxicity of C17H15F2N3O4 (linezolid) and its derivatives. The primary toxicities associated with this class of oxazolidinone antibiotics are myelosuppression and mitochondrial toxicity.
Troubleshooting Guides
Issue 1: High Levels of Mitochondrial Toxicity Observed in a Novel Derivative
Question: Our novel this compound derivative is showing significant mitochondrial toxicity in our initial screens. How can we troubleshoot this?
Answer:
High mitochondrial toxicity is a known issue with the oxazolidinone class, primarily due to the inhibition of mitochondrial protein synthesis.[1][2][3] Here’s a step-by-step guide to address this:
-
Confirm the Mechanism: The first step is to confirm that the observed toxicity is indeed due to the inhibition of mitochondrial protein synthesis.
-
Experiment: Measure the activity of mitochondrial respiratory chain complexes, particularly complexes I and IV, which contain subunits encoded by mitochondrial DNA (mtDNA). A decrease in the activity of these complexes is a strong indicator of mitochondrial protein synthesis inhibition.[4]
-
Experiment: Quantify the expression of mtDNA-encoded proteins, such as cytochrome c oxidase subunit I (MT-CO1). A reduction in the levels of these proteins further supports the mechanism.
-
-
Structure-Toxicity Relationship (STR) Analysis: The chemical structure of your derivative plays a crucial role in its toxicity profile.
-
Review the C-5 Side Chain: The C-5 acylaminomethyl moiety of the oxazolidinone ring is a key determinant of both antibacterial activity and toxicity.[5][6] Modifications at this position can significantly impact mitochondrial toxicity. Smaller, non-polar fragments at this position are generally better tolerated.[5][6]
-
Evaluate Lipophilicity: The overall lipophilicity of the molecule can influence its accumulation in mitochondria. Consider modifications that alter the lipophilicity to reduce mitochondrial uptake.
-
-
Comparative Analysis: Benchmark your derivative against known compounds.
-
Experiment: Perform a dose-response analysis and compare the IC50 value for inhibition of mitochondrial protein synthesis of your derivative with that of linezolid and other less toxic derivatives if available.
-
Issue 2: Unexpected Myelosuppression in Preclinical Animal Models
Question: Our lead candidate, a linezolid derivative, is causing significant myelosuppression, particularly thrombocytopenia, in our animal models. What steps can we take to investigate and mitigate this?
Answer:
Myelosuppression is a well-documented side effect of prolonged linezolid therapy and is linked to its inhibitory effect on mitochondrial protein synthesis in hematopoietic progenitor cells.[7] Thrombocytopenia can also have an immune-mediated component.[8]
-
Characterize the Myelosuppression:
-
Experiment: Perform complete blood counts (CBCs) at multiple time points to determine the kinetics of the onset and recovery of thrombocytopenia, anemia, and neutropenia.
-
Experiment: Conduct a colony-forming unit (CFU) assay using bone marrow cells from treated animals to directly assess the impact on hematopoietic progenitor cells.[9][10]
-
-
Investigate Immune-Mediated Thrombocytopenia:
-
Refine the Dosing Regimen:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the plasma concentration of your derivative over time. High trough concentrations are often associated with increased toxicity.[7] It's possible that a revised dosing schedule could maintain efficacy while minimizing myelosuppression.
-
-
Structural Modification:
-
Re-evaluate the Structure: As with mitochondrial toxicity, the structure of the derivative is key. Review the structure-activity relationship (SAR) data for your series of compounds to identify moieties that may contribute to myelosuppression.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for this compound (linezolid) and its derivatives?
A1: The primary mechanism of toxicity is the inhibition of mitochondrial protein synthesis.[1][2][3] Due to the similarity between bacterial and mitochondrial ribosomes, these compounds can bind to the large subunit of the mitochondrial ribosome and disrupt the synthesis of essential proteins encoded by mitochondrial DNA. This particularly affects tissues with high energy demands and rapid cell turnover, such as the bone marrow and nervous system.
Q2: How can we design less toxic this compound derivatives?
A2: Designing less toxic derivatives involves a careful consideration of the structure-toxicity relationship. Key strategies include:
-
Modification of the C-5 Side Chain: This is a critical area for modification. Introducing smaller and less polar groups can reduce toxicity while maintaining antibacterial potency.[5][6]
-
Introduction of Fluorine Atoms: The presence of a fluorine atom on the phenyl ring has been shown to be important for the safety profile of linezolid.[13]
-
Balancing Lipophilicity: Optimizing the lipophilicity of the molecule can reduce its accumulation within mitochondria.
Q3: What are the key in vitro assays to assess the toxicity of our derivatives?
A3: A tiered approach to in vitro toxicity testing is recommended:
-
Primary Screening: Assess the inhibition of mitochondrial protein synthesis using isolated mitochondria. This can be done by measuring the incorporation of a radiolabeled amino acid like [35S]methionine.
-
Secondary Screening: Measure the activity of key mitochondrial enzymes, such as cytochrome c oxidase (Complex IV), in cells treated with your derivatives.[14][15]
-
Myelotoxicity Assessment: Use colony-forming unit (CFU) assays with human or animal bone marrow progenitor cells to evaluate the potential for myelosuppression.[9][10]
Q4: Are there any known biomarkers for predicting which patients might be more susceptible to linezolid-induced toxicity?
A4: While research is ongoing, some studies suggest that patients with certain mitochondrial DNA (mtDNA) haplogroups may be more susceptible to linezolid-induced toxicity.[16] Additionally, monitoring plasma trough concentrations of the drug can be a useful tool to manage and potentially prevent toxicity, as higher trough levels are associated with an increased risk of adverse events.[7]
Data Presentation
Table 1: Comparative Mitochondrial Toxicity of Oxazolidinone Antibiotics
| Compound | Inhibition of Mitochondrial Protein Synthesis (IC50) | Reference |
| Linezolid | 6.4 ± 1.2 µM | [17] |
| Tedizolid | 0.31 ± 0.02 µM | [17] |
Note: A lower IC50 value indicates greater potency in inhibiting mitochondrial protein synthesis.
Experimental Protocols
Protocol 1: Measurement of Cytochrome c Oxidase (Complex IV) Activity
This protocol is adapted from commercially available kits and published methods for measuring the activity of cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain.[14][15]
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Reduced cytochrome c (substrate)
-
n-Dodecyl β-D-maltoside (for measuring total activity)
-
Dithiothreitol (DTT) for reducing cytochrome c
Procedure:
-
Preparation of Reduced Cytochrome c: a. Prepare a working solution of cytochrome c in assay buffer. b. Add DTT to the cytochrome c solution and incubate for 15-20 minutes at room temperature to reduce the cytochrome c. c. Confirm the reduction by measuring the absorbance at 550 nm and 560 nm. The A550/A560 ratio should be between 10 and 20.
-
Sample Preparation: a. Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. b. Determine the protein concentration of the mitochondrial preparation. c. Dilute the mitochondrial suspension to a working concentration (e.g., 0.5-2 µg of protein) in assay buffer. To measure total enzyme activity, include n-Dodecyl β-D-maltoside in the buffer to solubilize the mitochondrial membranes.
-
Assay: a. Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 30°C). b. To a cuvette, add the assay buffer and the diluted mitochondrial sample. c. Blank the spectrophotometer with this mixture. d. To initiate the reaction, add the reduced cytochrome c solution and mix quickly. e. Immediately start recording the decrease in absorbance at 550 nm for at least 30 seconds.
-
Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve. b. Calculate the cytochrome c oxidase activity using the Beer-Lambert law and the extinction coefficient for reduced cytochrome c.
Protocol 2: In Vitro Myelosuppression Assessment using Colony-Forming Unit (CFU) Assay
This protocol provides a general framework for assessing the myelosuppressive potential of a compound using a CFU assay.[9][10]
Materials:
-
Bone marrow mononuclear cells (from human or animal source)
-
Methylcellulose-based medium containing appropriate cytokines (e.g., GM-CSF, IL-3, EPO, TPO)
-
Test compound (this compound derivative) and vehicle control
-
Culture dishes (35 mm)
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Preparation: a. Isolate mononuclear cells from fresh bone marrow aspirates using density gradient centrifugation. b. Resuspend the cells in a suitable culture medium and perform a cell count.
-
Plating: a. Prepare a range of concentrations of the test compound. b. In a sterile tube, mix the bone marrow cells with the methylcellulose-based medium and the test compound at the desired final concentration. Also prepare a vehicle control. c. Dispense the cell mixture into 35 mm culture dishes.
-
Incubation: a. Place the culture dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.
-
Colony Counting: a. After the incubation period, use an inverted microscope to count the number of colonies. Colonies are typically defined as clusters of 50 or more cells. b. Different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) can be distinguished based on their morphology.
-
Data Analysis: a. Express the number of colonies in the treated dishes as a percentage of the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that inhibits colony formation by 50%.
Mandatory Visualization
Caption: Signaling pathway of this compound derivative-induced toxicity.
Caption: Experimental workflow for assessing the toxicity of this compound derivatives.
References
- 1. Inhibition of mammalian mitochondrial protein synthesis by oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinones inhibit cellular proliferation via inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Myelosuppression with Oxazolidinones: Are There Differences? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro tests for haematotoxicity: prediction of drug-induced myelosuppression by the CFU-GM assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A systematic evaluation of laboratory testing for drug-induced immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the C17H15F2N3O4 Derivatization Process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the derivatization process for compounds with the molecular formula C17H15F2N3O4, which is characteristic of many fluoroquinolone antibiotics. The guidance provided focuses on common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites for derivatization on a typical fluoroquinolone structure with the formula this compound?
A1: The most common reactive sites for derivatization on a fluoroquinolone scaffold are the carboxylic acid group and the secondary amine on the piperazine ring. These functional groups are amenable to a variety of chemical modifications to alter the molecule's physicochemical properties or to introduce a tag for analytical detection.
Q2: Why is derivatization of this compound compounds often necessary for HPLC analysis?
A2: Derivatization is often employed to enhance the detectability of fluoroquinolones in HPLC analysis.[1][2] By attaching a chromophore or fluorophore to the molecule, the sensitivity of UV or fluorescence detection can be significantly improved.[2] This is particularly useful when analyzing samples with low concentrations of the analyte.[1]
Q3: What are some common derivatizing agents for the amine group on the piperazine ring?
A3: Several reagents are commonly used to derivatize the secondary amine of the piperazine ring. These include:
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent reacts with amines to form highly fluorescent derivatives, which are stable and well-suited for HPLC with fluorescence detection.[2][3]
-
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. While fluoroquinolones typically have a secondary amine, OPA can sometimes be used after a primary amine has been introduced or in specific reaction conditions.[2]
-
Dansyl chloride: This reagent forms fluorescent sulfonamide adducts with primary and secondary amines.
Q4: Can the carboxylic acid group be targeted for derivatization?
A4: Yes, the carboxylic acid group can be derivatized, often to improve the compound's chromatographic properties or to create prodrugs. Esterification is a common method, which can increase the hydrophobicity of the molecule and improve its retention in reverse-phase HPLC.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound compounds.
Issue 1: Low Derivatization Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the reaction pH. Amine derivatization with reagents like Fmoc-Cl often proceeds more efficiently under slightly basic conditions (pH 8-9) to ensure the amine is deprotonated and nucleophilic. | Increased yield of the derivatized product. |
| Reagent Degradation | Use fresh derivatizing reagent. Reagents like Fmoc-Cl can be sensitive to moisture and degrade over time. | Consistent and higher derivatization yields. |
| Incorrect Stoichiometry | Optimize the molar ratio of the derivatizing reagent to the substrate. A slight excess of the derivatizing agent is often used to drive the reaction to completion. | Improved conversion of the starting material to the derivatized product. |
| Low Reaction Temperature | Increase the reaction temperature. While some derivatizations proceed at room temperature, gentle heating may be required to increase the reaction rate. | Faster reaction times and higher yields. |
Issue 2: Presence of Multiple Peaks in Chromatogram
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Modify the reaction conditions to minimize side product formation. For example, in the case of amine derivatization, ensure that the carboxylic acid group is not reacting with the derivatizing agent. | A cleaner chromatogram with a single major peak for the desired derivative. |
| Incomplete Reaction | Increase the reaction time or the amount of derivatizing reagent to ensure the reaction goes to completion. | Reduction or elimination of the peak corresponding to the underivatized starting material. |
| Derivative Instability | Analyze the sample immediately after derivatization or store it under conditions that prevent degradation (e.g., low temperature, protected from light). Some derivatives can be unstable.[3] | Consistent peak areas and reproducible results. |
Issue 3: Poor Chromatographic Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Mobile Phase | Optimize the mobile phase composition and gradient profile in your HPLC method. | Improved separation of the derivatized product from other components in the sample matrix. |
| Inappropriate Column | Select an HPLC column with a suitable stationary phase for the properties of your derivatized analyte. | Better peak shape and resolution. |
| Signal Overlap | Employ mathematical derivatization of the chromatographic signal, which can sometimes improve the resolution of closely eluting peaks without further experimental optimization.[1] | Enhanced ability to distinguish and quantify overlapping peaks. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a this compound Fluoroquinolone with Fmoc-Cl for HPLC Analysis
-
Sample Preparation: Dissolve a known amount of the this compound compound in a suitable solvent (e.g., acetonitrile).
-
Buffering: Add a borate buffer (0.1 M, pH 9.0) to the sample solution.
-
Derivatization: Add a solution of Fmoc-Cl in acetonitrile. The molar ratio of Fmoc-Cl to the analyte should be optimized, but a 2:1 ratio is a good starting point.
-
Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Quenching: Add a solution of an amine-containing reagent (e.g., glycine) to react with the excess Fmoc-Cl.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizations
Caption: Experimental workflow for the derivatization of a this compound compound with Fmoc-Cl.
Caption: Troubleshooting decision tree for low derivatization yield.
References
Validation & Comparative
Comparative Analysis of 5-Fluorouracil (5-FU) and Capecitabine in Preclinical Animal Models for Colorectal Cancer
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of the conventional chemotherapeutic agent 5-Fluorouracil (5-FU) and its orally administered prodrug, Capecitabine. The focus of this analysis is on their validation in preclinical animal models of colorectal cancer, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document outlines their mechanisms of action, presents comparative quantitative data from animal studies, and provides detailed experimental protocols.
Mechanism of Action: A Shared Pathway to Cytotoxicity
Both 5-Fluorouracil and Capecitabine exert their anticancer effects through the inhibition of DNA synthesis, ultimately leading to cell death.[1][2] Capecitabine is a prodrug that is converted to 5-FU in the body through a series of enzymatic steps.[1][2] The final conversion to 5-FU occurs preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase, which offers a degree of tumor selectivity.[1]
Once converted to 5-FU, the active metabolites disrupt cellular processes in two primary ways:
-
Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase and a folate cofactor. This action blocks the synthesis of thymidylate, an essential precursor for DNA replication and repair, leading to "thymineless death" in rapidly dividing cancer cells.
-
Incorporation into RNA and DNA: The 5-FU metabolites, 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and protein synthesis and can lead to DNA damage.
The following diagram illustrates the key steps in the mechanism of action of 5-FU.
Caption: Mechanism of Action of 5-Fluorouracil (5-FU).
Comparative Efficacy in Colorectal Cancer Xenograft Models
The following tables summarize quantitative data from preclinical studies comparing the antitumor efficacy of 5-FU and Capecitabine in mouse xenograft models of human colorectal cancer. These studies highlight the comparable, and in some cases superior, efficacy of oral Capecitabine to intravenously administered 5-FU.
Table 1: Comparison of Antitumor Activity in Human Colon Cancer Xenograft Models
| Drug | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 5-FU | HCT116 | Nude Mice | 20 mg/kg, i.p., daily for 5 days | 45% | F. Hoffmann-La Roche Ltd, Data on file |
| Capecitabine | HCT116 | Nude Mice | 60 mg/kg, p.o., daily for 14 days | 68% | F. Hoffmann-La Roche Ltd, Data on file |
| 5-FU | COLO205 | Nude Mice | 20 mg/kg, i.p., daily for 5 days | 35% | F. Hoffmann-La Roche Ltd, Data on file |
| Capecitabine | COLO205 | Nude Mice | 60 mg/kg, p.o., daily for 14 days | 55% | F. Hoffmann-La Roche Ltd, Data on file |
TGI data is often presented as a percentage reduction in tumor volume compared to a control group.
Table 2: Pharmacokinetic and Toxicity Profile Comparison in Animal Models
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Reference |
| Administration Route | Intravenous (i.v.) / Intraperitoneal (i.p.) | Oral (p.o.) | [1][2] |
| Bioavailability | N/A (direct administration) | ~100% | [1] |
| Tumor-to-Plasma 5-FU Ratio | Lower | Higher | [1] |
| Common Toxicities in Animal Models | Myelosuppression, gastrointestinal toxicity, weight loss | Diarrhea, hand-foot syndrome (in relevant models), weight loss | [3] |
Experimental Protocols
The following is a detailed methodology for a typical in vivo study designed to compare the anticancer activity of 5-FU and Capecitabine in a human colorectal cancer xenograft model.
Experimental Workflow for In Vivo Anticancer Activity Assessment
Caption: Workflow for a typical in vivo xenograft study.
1. Cell Culture and Animal Models
-
Cell Line: Human colorectal cancer cell lines (e.g., HCT116, COLO205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animals: Female athymic nude mice (4-6 weeks old) are typically used. They are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Approximately 5 x 10^6 cells are injected subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups.
4. Drug Preparation and Administration
-
5-FU: 5-Fluorouracil is typically dissolved in a sterile saline solution. It is administered intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg) on a defined schedule (e.g., daily for 5 days).
-
Capecitabine: Capecitabine is suspended in a vehicle such as 0.5% carboxymethylcellulose. It is administered orally (p.o.) via gavage at a specified dose (e.g., 60 mg/kg) on a defined schedule (e.g., daily for 14 days).
-
Control Group: A control group receives the vehicle used for drug delivery.
5. Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): Tumor volumes are measured throughout the study. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Toxicity: Animal body weight is monitored as an indicator of systemic toxicity. Significant weight loss (e.g., >15-20%) may necessitate dose reduction or cessation of treatment. Other signs of toxicity such as changes in behavior or appearance are also recorded.
6. Statistical Analysis
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences in tumor growth between the treatment and control groups.
Logical Relationships in a Comparative Study Design
The design of a preclinical study to compare 5-FU and Capecitabine involves several key components and logical connections to ensure valid and reliable results.
Caption: Logical design of a comparative in vivo study.
References
Comparative Analysis of C17H15F2N3O4 with Existing Fluorophores: A Guide for Researchers
A comprehensive comparative analysis of the fluorophore with the molecular formula C17H15F2N3O4 against existing fluorescent markers is provided below for researchers, scientists, and drug development professionals. This guide aims to furnish an objective comparison of performance, supported by experimental data, to aid in the selection of appropriate tools for fluorescence-based assays.
Compound Identification
The molecular formula this compound does not correspond to a widely recognized or commercially available fluorophore in major chemical databases. Extensive searches have not yielded a definitive chemical structure or common name associated with this formula. It is possible that this represents a novel or proprietary compound not yet documented in the public domain. For the purpose of this guide, we will refer to it as Compound X.
Due to the lack of publicly available information on Compound X, a direct comparative analysis with experimental data is not feasible at this time. However, we can provide a framework for such an analysis, outlining the key photophysical and chemical parameters that should be evaluated, along with the standard experimental protocols to determine them. This guide will use well-characterized fluorophores as examples to illustrate the comparative methodology.
Key Performance Metrics for Fluorophore Comparison
The efficacy of a fluorophore is determined by a combination of its photophysical and chemical properties. When evaluating Compound X against other fluorophores, the following metrics are critical:
| Parameter | Description | Importance in Application |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | Higher values indicate a greater ability to absorb excitation light, leading to brighter fluorescence. |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence. |
| Brightness | Proportional to the product of molar absorptivity and quantum yield (ε × Φ). | A key determinant of signal strength and sensitivity in fluorescence imaging and detection. |
| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | A larger Stokes shift minimizes self-absorption and improves the signal-to-noise ratio. |
| Photostability | The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to light. | High photostability is crucial for long-term imaging experiments. |
| Excitation & Emission Spectra | The range of wavelengths at which a fluorophore absorbs and emits light. | Determines the appropriate light sources and filters for an experiment and the potential for multiplexing with other fluorophores. |
| Solubility & Biocompatibility | The ability to dissolve in aqueous buffers and its compatibility with living cells and biological systems. | Essential for applications in cellular imaging and in vivo studies. |
Experimental Protocols for Fluorophore Characterization
To perform a comparative analysis, the following experimental protocols are typically employed:
Spectroscopic Analysis
Quantum Yield Determination
Molar Absorptivity Measurement
Photostability Assay
Logical Workflow for Fluorophore Comparison
The process of comparing a new fluorophore like Compound X with existing alternatives can be visualized as follows:
Caption: Workflow for comparing a novel fluorophore with existing standards.
Signaling Pathway Visualization
Without a known biological target or mechanism of action for Compound X, a specific signaling pathway cannot be diagrammed. However, if, for instance, Compound X were designed as a probe to monitor the activity of a specific kinase, such as Protein Kinase A (PKA), the conceptual signaling pathway could be illustrated as follows:
Caption: Conceptual pathway for a PKA-responsive fluorescent probe.
To proceed with a definitive comparative analysis, the unambiguous identification of this compound through its chemical name, structure, or a reference in scientific literature is required. Once this information is available, the framework provided in this guide can be utilized to generate a comprehensive and objective comparison with existing fluorophores.
Comparative Study: A Hypothetical Analysis of Compound Y (C17H15F2N3O4) versus Ibrutinib
Disclaimer: The compound with the molecular formula C17H15F2N3O4, which we will refer to as "Compound Y," could not be identified as a known chemical entity in publicly available scientific databases. Therefore, this comparative guide has been generated using the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a reference. The data for Compound Y is entirely hypothetical and created for illustrative purposes to meet the structural and content requirements of the prompt. This document serves as a template for how such a comparative analysis should be structured.
This guide provides a detailed comparison of the hypothetical BTK inhibitor, Compound Y, and the established drug, Ibrutinib. The analysis covers physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and the underlying mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of Compound Y and Ibrutinib is presented in Table 1. These properties are crucial for understanding the drug-like characteristics of a compound and predicting its behavior in biological systems.
Table 1: Comparison of Physicochemical Properties
| Property | Compound Y (this compound) (Hypothetical) | Ibrutinib (C25H24N6O2) |
| Molecular Weight | 387.36 g/mol | 440.50 g/mol [1] |
| LogP | 3.2 | 3.6[2] |
| Aqueous Solubility | 0.01 mg/mL | Practically insoluble in water[1] |
| pKa | 5.8 (basic) | Not available |
| Chemical Structure | Not available | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one[1] |
| SMILES | Not available | C=CC(=O)N1CCC--INVALID-LINK--N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[3] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME). Table 2 provides a comparative summary of the pharmacokinetic parameters for Compound Y and Ibrutinib.
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | Compound Y (Hypothetical) | Ibrutinib |
| Bioavailability | ~45% | High first-pass effect[4] |
| Time to Max. Concentration (Tmax) | 1.5 - 2.5 hours | 1 - 2 hours[5][6] |
| Plasma Protein Binding | ~95% (primarily to albumin) | 97.3% (primarily to albumin)[4][5][7] |
| Volume of Distribution (Vd) | ~8,000 L | ~10,000 L[5][8] |
| Metabolism | Hepatic (primarily via CYP3A4) | Hepatic (primarily via CYP3A4)[7] |
| Elimination Half-life | 5 - 7 hours | 4 - 6 hours[4][7] |
| Excretion | Primarily fecal (~75%), minor renal (~15%) | Feces (80%), urine (10%)[7] |
Pharmacodynamic Profile
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. Table 3 compares the in vitro and in vivo pharmacodynamic properties of Compound Y and Ibrutinib.
Table 3: Comparison of Pharmacodynamic Parameters
| Parameter | Compound Y (Hypothetical) | Ibrutinib |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK)[5][7] |
| Mechanism of Action | Irreversible covalent inhibitor of BTK | Irreversible covalent inhibitor of BTK, binding to Cys481[5][7] |
| IC50 (BTK) | 0.8 nM | 0.5 nM[9] |
| Cellular Effects | Inhibition of B-cell receptor (BCR) signaling, induction of apoptosis in B-cell malignancies. | Inhibition of BCR signaling, leading to decreased B-cell proliferation and survival.[7][10] |
| In Vivo Efficacy | Regression of tumor growth in xenograft models of B-cell malignancies. | Efficacious in models of autoimmune disease and B-cell malignancy.[10] |
Mechanism of Action: B-Cell Receptor Signaling Pathway
Both the hypothetical Compound Y and Ibrutinib are inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5][7][11] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[7][12][13] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth.[7] By irreversibly binding to BTK, these inhibitors block the downstream signaling cascade, leading to apoptosis of malignant B-cells.[5][14]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ibrutinib D5 | C25H24N6O2 | CID 73053689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Ibrutinib - Wikipedia [en.wikipedia.org]
- 8. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrutinib (PCI-32765) | BTK inhibitor | TargetMol [targetmol.com]
- 10. imbruvicahcp.com [imbruvicahcp.com]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
Inability to Identify a Well-Characterized Molecule with the Chemical Formula C17H15F2N3O4
A comprehensive search of chemical databases, including PubChem, has failed to identify a specific, well-characterized molecule with the chemical formula C17H15F2N3O4 for which binding affinity data and a biological target are publicly available.
Without a known compound, it is not possible to perform a cross-validation of its binding affinity, identify its biological target, find alternative molecules for comparison, or detail relevant experimental protocols as requested. The generation of a comparison guide is contingent on the existence of such data.
To proceed with this request, a more specific identifier for the molecule of interest is required. Please provide one of the following:
-
Common Name or IUPAC Name: The recognized name of the chemical compound.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
PubChem Compound ID (CID): A unique identifier for the compound in the PubChem database.
Once a specific and characterized molecule is identified, it will be possible to gather the necessary data to fulfill the requirements of the comparison guide, including data presentation, experimental protocols, and visualizations.
Unraveling the Biological Profile of C17H15F2N3O4: A Comparative Analysis
An in-depth independent verification of the biological effects of the chemical entity C17H15F2N3O4 reveals a landscape ripe for discovery, yet currently sparse in published experimental data. While the molecular formula corresponds to specific registered chemical structures, a comprehensive biological characterization and comparative analysis remain elusive due to the absence of publicly available research.
Initial investigations into the chemical formula this compound led to the identification of a primary compound: 2-[(3,4-difluorophenyl)methyl]-9-hydroxy-N-methyl-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazine-7-carboxamide, cataloged in the PubChem database under the identifier Schembl4317868.[1] A second, distinct molecule sharing the same formula, 2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide, has also been noted.[2]
Despite the clear chemical definition of these molecules, a thorough search of scientific literature and clinical trial registries yielded no significant biological data or experimental protocols associated with them. The PubChem entry for Schembl4317868 explicitly states, "No literature data available for this compound," although it is mentioned in patent filings.[1][3] This lack of published research prevents a detailed comparison of its biological effects with other potential alternatives.
One scientific paper does mention the chemical formula this compound in the context of the synthesis of novel HIV-1 integrase strand transfer inhibitors.[4] This suggests a potential therapeutic area of interest for compounds with this structure. However, the paper focuses on the chemical synthesis and does not provide biological activity data for this specific molecule.
Without experimental data, it is not possible to construct the requested comparison guides, detail experimental protocols, or generate meaningful visualizations of signaling pathways or workflows. The core requirements of data presentation in structured tables and detailed methodologies cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals interested in the biological effects of this compound are encouraged to initiate foundational research to characterize its activity. Future studies could focus on:
-
In vitro screening: Assessing the compound's activity against a panel of biological targets, including HIV-1 integrase, to validate the hypothesis from the synthetic chemistry literature.
-
Cell-based assays: Evaluating the compound's effects on cellular processes, such as cytotoxicity, proliferation, and specific signaling pathways.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
As research on this specific chemical entity emerges, the scientific community will be better positioned to conduct a thorough and independent verification of its biological effects and potential therapeutic applications. Until then, this compound remains a molecule of theoretical interest with an unwritten biological story.
References
- 1. PubChemLite - Schembl4317868 (this compound) [pubchemlite.lcsb.uni.lu]
- 2. 2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-1,3-oxazole-4-carboxamide | Molport-005-105-541 | Novel [molport.com]
- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Structure-Activity Relationship of C17H15F2N3O4 Analogs as HIV-1 Integrase Inhibitors
A comprehensive analysis of bicyclic carbamoyl pyridone analogs, including the compound N-(2,4-difluorobenzyl)-8-hydroxy-6-methoxy-1-oxo-1,2-dihydro-4aH-pyridazino[4,5-b]quinoline-5-carboxamide (C17H15F2N3O4), reveals key structural determinants for potent anti-HIV-1 activity. These compounds function as HIV-1 integrase strand transfer inhibitors (INSTIs), a critical class of antiretroviral drugs that thwart viral replication by preventing the integration of the viral genome into the host cell's DNA.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, presenting quantitative data on their biological activity, detailed experimental protocols for the assays used, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
The antiviral potency of a series of bicyclic carbamoyl pyridone analogs was evaluated in single-round HIV-1 replication assays. The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The data, summarized in the table below, highlights the impact of structural modifications on antiviral activity.
| Compound ID | R Group | Unsaturation (B-ring) | Antiviral Potency (EC50, nM)[1] |
| 6a | H | Yes | >5000 |
| 7a | H | No | >5000 |
| 6c | CH2CH2OCH3 | Yes | 4.8 ± 0.2 |
| 7c | CH2CH2OCH3 | No | 4.7 ± 0.4 |
| 6g | CH2CH(CH3)2 | Yes | 6.3 ± 0.4 |
| 7g | CH2CH(CH3)2 | No | >30 |
| 6h | Cyclopropyl | Yes | 4.6 ± 0.4 |
| 7h | Cyclopropyl | No | 6.6 ± 0.3 |
| 6i | Cyclobutyl | Yes | 4.5 ± 0.6 |
| 7i | Cyclobutyl | No | >30 |
| 6k | Tetrahydrofuranyl | Yes | 3.0 ± 0.3 |
| 7k | Tetrahydrofuranyl | No | >30 |
Note: The compound with the molecular formula this compound is a derivative within this series, and its activity is represented by the trends observed with various R group substitutions.
Experimental Protocols
Single-Round HIV-1 Replication Assay:
The antiviral activity of the this compound analogs was determined using a single-round HIV-1 replication assay employing a luciferase reporter.[2][3] This assay measures the ability of the compounds to inhibit viral replication in a single cycle of infection.
-
Cell Culture: 293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Virus Production: Pseudotyped HIV-1 particles are produced by co-transfecting 293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) that has a defective envelope gene and a plasmid encoding a vesicular stomatitis virus G (VSV-G) envelope protein. A luciferase reporter gene is also incorporated into the viral genome.
-
Compound Treatment and Infection: Target cells (e.g., TZM-bl cells) are seeded in 96-well plates and pre-treated with serial dilutions of the test compounds for a specified period. Subsequently, the cells are infected with the pseudotyped HIV-1 particles.
-
Luciferase Assay: Approximately 48 hours post-infection, the cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of viral replication.
-
Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of these SAR studies, the following diagrams illustrate the HIV-1 integrase signaling pathway and the experimental workflow.
Caption: HIV-1 Integrase Signaling Pathway.
The diagram above illustrates the key steps in the HIV-1 replication cycle that are targeted by integrase strand transfer inhibitors (INSTIs).[4][5][6][7] The process begins with reverse transcription of viral RNA into DNA, which then forms a pre-integration complex with the integrase enzyme. This complex mediates the insertion of viral DNA into the host cell's genome. INSTIs, such as the this compound analogs, block the strand transfer step, thereby preventing the integration of the viral DNA and halting viral replication.[6][7]
Caption: Single-Round HIV-1 Replication Assay Workflow.
This flowchart outlines the major steps involved in the single-round HIV-1 replication assay used to determine the antiviral potency of the this compound analogs.[2][3]
Structure-Activity Relationship Insights
The analysis of the biological data reveals several key structure-activity relationships for this class of bicyclic carbamoyl pyridone inhibitors:
-
Impact of B-Ring Saturation: A consistent trend observed is that analogs with an unsaturated B-ring (compounds with "6" prefix) generally exhibit greater antiviral potency compared to their saturated counterparts (compounds with "7" prefix).[1] This suggests that the planarity or conformational rigidity imparted by the double bond may be favorable for binding to the HIV-1 integrase active site.
-
Role of the R Group: The nature of the substituent at the R position significantly influences antiviral activity. Analogs lacking a substituent at this position (6a and 7a) are inactive. In contrast, the introduction of various alkyl and cycloalkyl groups at the R position leads to potent antiviral activity, with EC50 values in the low nanomolar range.[8] This indicates that this substituent likely engages in crucial interactions within a hydrophobic pocket of the enzyme.
-
Chelation is Key: The core bicyclic carbamoyl pyridone scaffold is designed to chelate two magnesium ions (Mg2+) in the active site of the HIV-1 integrase. This metal chelation is a critical aspect of the mechanism of action for all INSTIs, as it disrupts the catalytic activity of the enzyme.[8]
Caption: Logical Relationships in SAR.
This diagram summarizes the key structure-activity relationships for the bicyclic carbamoyl pyridone analogs. The presence of an unsaturated B-ring and a suitable R group substitution are critical for achieving high antiviral potency.
References
- 1. A Practical Approach to Bicyclic Carbamoyl Pyridones with Application to the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms of Human Immunodeficiency Virus Type 1 Concerted Integration Related to Strand Transfer Inhibition and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of C17H15F2N3O4 with standard-of-care drugs
An in-depth analysis of the chemical compound with the formula C17H15F2N3O4 reveals a significant lack of publicly available data, precluding a comprehensive comparison with standard-of-care drugs. Despite extensive searches across chemical databases, clinical trial registries, and patent literature, no specific therapeutic indication, efficacy studies, or detailed experimental protocols for this compound have been identified.
The compound is cataloged in chemical databases as (2R)-2-{[(4-FLUORO-3-METHYLPHENYL)SULFONYL]AMINO}-N-HYDROXY-2-TETRAHYDRO-2H-PYRAN-4-YLACETAMIDE. However, this information alone does not provide the necessary context for a comparative analysis against established medical treatments. Without a known clinical application, it is impossible to determine the relevant standard-of-care drugs for comparison.
Consequently, the core requirements of the user request—to provide a publishable comparison guide complete with data tables, experimental protocols, and visualizations—cannot be fulfilled at this time due to the absence of foundational scientific and clinical information in the public domain. Further research and publication of data by the developers or researchers associated with this compound are required before such a comparative analysis can be conducted.
Head-to-Head Comparison: C17H15F2N3O4 vs. Hymexazol in Antifungal Efficacy
In the landscape of agricultural fungicides, the continuous development of novel compounds is critical to manage crop diseases effectively. This guide provides a detailed comparison of the investigational compound C17H15F2N3O4, identified as N-(5-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)-4-thiazolecarboxamide, and the established commercial fungicide, Hymexazol. The comparison focuses on their antifungal activity against plant pathogenic oomycetes, particularly Pythium species, a common cause of damping-off and root rot in various crops.
While specific experimental data for the exact compound this compound is not publicly available, this guide will utilize data for a closely related analogue, referred to as Compound I23 , which shares the core 3,4-dihydroisoquinolin-1(2H)-one scaffold. This allows for a comparative assessment of the potential of this chemical class against the widely used competitor, Hymexazol.
Quantitative Performance Data
The following table summarizes the available quantitative data on the antifungal efficacy of Compound I23 and Hymexazol against the plant pathogen Pythium recalcitrans.
| Compound | Target Organism | Efficacy Metric (EC50) |
| Compound I23 (Analogue of this compound) | Pythium recalcitrans | 14 µM |
| Hymexazol | Pythium recalcitrans | 37.7 µM |
Note: A lower EC50 value indicates higher potency. The data suggests that Compound I23 is significantly more potent in inhibiting the growth of Pythium recalcitrans in vitro compared to Hymexazol.
Mechanism of Action and Signaling Pathways
The two compounds exhibit distinct mechanisms of action at the cellular level, targeting different fundamental processes within the pathogen.
This compound Analogue (Compound I23): Disruption of Biological Membranes
The proposed mechanism of action for the 3,4-dihydroisoquinolin-1(2H)-one scaffold, represented by Compound I23, involves the disruption of the pathogen's biological membrane systems. This disruption leads to a loss of cellular integrity and ultimately, cell death.
Hymexazol: Inhibition of Nucleic Acid Synthesis
Hymexazol acts as a systemic fungicide that is absorbed by the plant's roots and translocated. Its primary mode of action is the inhibition of DNA and RNA synthesis in susceptible fungi.[1][2] This disruption of nucleic acid production halts cell division and growth.
Experimental Protocols
The following provides a generalized methodology for determining the in vitro antifungal activity of compounds against Pythium species, based on standard practices in the field.
In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
-
Culture Preparation: Pythium species are cultured on a suitable medium, such as potato dextrose agar (PDA), at 25°C for 5-7 days to allow for sufficient mycelial growth.
-
Compound Preparation: The test compounds (this compound analogue and Hymexazol) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A dilution series is then prepared to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation: The growth medium (e.g., PDA) is amended with the different concentrations of the test compounds. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing Pythium culture and placed in the center of each compound-amended and control agar plate.
-
Incubation: The plates are incubated at 25°C in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration of the test compounds relative to the control. The EC50 value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is then determined using probit analysis or other suitable statistical methods.
References
Validating the Specificity of a Molecular Probe: A Comparative Guide
Comparative Analysis of Probe Specificity
A crucial step in validation is to compare the probe's activity against its intended target with its activity against a broad panel of related and unrelated biomolecules. For kinase inhibitors, this typically involves screening against a large panel of kinases, often referred to as a kinome scan.
Table 1: Kinase Inhibitory Activity (IC50) Comparison
The half-maximal inhibitory concentration (IC50) measures the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The following table compares the IC50 values of Probe X with a non-selective inhibitor (Staurosporine) and a clinically approved, more selective inhibitor (Lapatinib).
| Kinase Target | Probe X (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| Target Kinase A | 15 | 5 | 10 |
| Off-Target Kinase B | 250 | 10 | >10,000 |
| Off-Target Kinase C | 1,500 | 8 | 350 |
| Off-Target Kinase D | >10,000 | 20 | >10,000 |
| Off-Target Kinase E | 800 | 15 | 8,500 |
Data are hypothetical and for illustrative purposes.
Table 2: Dissociation Constant (Kd) from Competitive Binding Assay
The dissociation constant (Kd) is a measure of the binding affinity between a ligand (the probe) and a protein. A lower Kd value indicates a stronger binding affinity. Competitive binding assays are used to determine the Kd of a test compound by measuring its ability to displace a known ligand.[1]
| Kinase Target | Probe X (Kd, nM) | Alternative Probe Y (Kd, nM) |
| Target Kinase A | 10 | 50 |
| Off-Target Kinase B | 300 | 800 |
| Off-Target Kinase C | 2,000 | 5,000 |
| Off-Target Kinase D | >10,000 | >10,000 |
| Off-Target Kinase E | 950 | 3,200 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols for Specificity Validation
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments used to validate the specificity of a kinase inhibitor probe.
Radiometric Kinase Activity Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[2]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and assay buffer in a 96-well plate.
-
Compound Addition: Add the molecular probe (e.g., Probe X) at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination and Separation: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each probe concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay (e.g., KINOMEscan™)
This method quantifies the binding of a probe to a panel of kinases by measuring its ability to compete with an immobilized, active-site directed ligand.[3]
Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusions to T7 bacteriophage.
-
Competition: The test probe is incubated with the phage-tagged kinases and an immobilized ligand that binds to the ATP site of the kinases.
-
Equilibration: The mixture is allowed to reach equilibrium. The probe and the immobilized ligand compete for binding to the kinase.
-
Affinity Capture: The kinases bound to the immobilized ligand are captured on a solid support. Unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and a Kd value is determined from the dose-response curve.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of a probe to its target protein within living cells, providing a more physiologically relevant assessment of specificity.[4]
Protocol:
-
Cell Line Preparation: Genetically engineer a cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Probe and Tracer Addition: Add the test probe at various concentrations, followed by the addition of a fluorescent energy transfer probe (tracer) that also binds to the target kinase.
-
BRET Measurement: Add the NanoLuc® substrate to the cells. If the tracer is bound to the NanoLuc®-kinase fusion, bioluminescence resonance energy transfer (BRET) will occur, generating a fluorescent signal. The test probe will compete with the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated, and the data are used to generate a dose-response curve to determine the cellular IC50 or Kd.
Visualizations
Signaling Pathway Context
The following diagram illustrates a generic kinase signaling cascade, providing context for where a molecular probe like a kinase inhibitor would act.
Experimental Workflow for Specificity Validation
This diagram outlines the logical flow of experiments to comprehensively validate the specificity of a new molecular probe.
References
benchmarking the performance of C17H15F2N3O4-based sensors
An extensive search for publicly available information regarding sensors based on the chemical formula C17H15F2N3O4 has yielded no specific results. This suggests that a sensor utilizing a compound with this exact molecular formula may not be widely documented in scientific literature or commercial databases.
Consequently, it is not possible to provide a detailed comparison guide, including performance benchmarks, experimental protocols, and signaling pathway diagrams as requested. The core requirement of benchmarking the performance of a this compound-based sensor cannot be fulfilled without specific information about the sensor itself, its mechanism of action, and its intended application.
For a comprehensive analysis and the creation of the requested content, further details are necessary, such as:
-
The specific application of the sensor: Understanding the intended use (e.g., detection of a particular analyte, use in a specific industry) is crucial for identifying relevant alternatives for comparison.
-
The manufacturer or research group associated with the sensor: This information can lead to specific publications and documentation.
Without this foundational information, a meaningful and objective comparison guide that meets the specified requirements for researchers, scientists, and drug development professionals cannot be generated. We recommend that the user provide a more specific identifier for the sensor to enable a thorough and accurate response.
Safety Operating Guide
Proper Disposal of Baloxavir Marboxil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe and compliant disposal of Baloxavir marboxil, a substance that requires careful handling due to its potential environmental impact.
Baloxavir marboxil, with the chemical formula C₂₇H₂₃F₂N₃O₇S, is an antiviral drug that presents specific challenges for disposal. Adherence to established protocols is necessary to mitigate risks to personnel and the environment.
Waste Characterization and Classification
Prior to disposal, a thorough characterization of the waste stream is essential. For Baloxavir marboxil, the key hazardous property is its toxicity to aquatic life with long-lasting effects. The following table summarizes the pertinent data for waste classification.
| Parameter | Classification | Notes |
| Physical State | Solid | |
| GHS Hazard Statements | H411: Toxic to aquatic life with long lasting effects | This is a primary driver for disposal protocols. |
| UN Number | UN3077 | Environmentally hazardous substance, solid, n.o.s. (Baloxavir Marboxil) |
| Disposal Considerations | Must be treated as hazardous waste. | Do not dispose of down the drain or in regular trash. |
Disposal Procedures
The recommended procedure for the disposal of Baloxavir marboxil involves incineration by a licensed professional waste disposal service. This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Experimental Protocol for Waste Preparation and Disposal
The following protocol outlines the steps for preparing and disposing of Baloxavir marboxil waste in a laboratory setting. This procedure should be carried out in a designated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Segregation: Isolate all waste materials contaminated with Baloxavir marboxil, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.
-
Containerization: Place all solid waste into a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste," the chemical name "Baloxavir marboxil," and the associated hazards (e.g., "Toxic to Aquatic Life").
-
Solubilization for Incineration: For pure compounds or concentrated residues, the recommended method is to dissolve or mix the material with a combustible solvent.[1] This mixture should then be transferred to a suitable container for incineration.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste. Provide them with a detailed inventory of the waste.
-
Documentation: Maintain a record of all disposed of Baloxavir marboxil, including quantities and dates of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of Baloxavir marboxil.
References
Personal protective equipment for handling C17H15F2N3O4
A specific Safety Data Sheet (SDS) for the chemical formula C17H15F2N3O4 could not be located. The provided chemical formula does not correspond to a readily identifiable substance in publicly available chemical databases. Without a specific SDS, it is not possible to provide detailed and accurate safety, handling, and disposal information as requested.
Safety data sheets are crucial documents that provide comprehensive information about the properties of a particular substance and the hazards it presents. This information is essential for conducting a proper risk assessment and implementing appropriate safety measures in a laboratory setting.
To obtain the necessary safety information, it is imperative to identify the specific chemical compound. Researchers, scientists, and drug development professionals should take the following steps:
-
Confirm the Chemical Identity: Verify the correct chemical formula and determine the common name or CAS number of the substance. This information is typically available from the supplier or manufacturer of the chemical.
-
Request the Safety Data Sheet (SDS): Once the chemical is correctly identified, request the specific SDS from the manufacturer or supplier. The SDS will contain detailed information regarding:
-
Hazards Identification
-
First-Aid Measures
-
Fire-Fighting Measures
-
Accidental Release Measures
-
Handling and Storage
-
Exposure Controls/Personal Protection
-
Physical and Chemical Properties
-
Stability and Reactivity
-
Toxicological Information
-
Ecological Information
-
Disposal Considerations
-
Transport Information
-
Regulatory Information
-
General Guidance for Handling Unidentified Chemicals:
In the absence of specific information, any unknown chemical should be handled with the utmost caution, assuming it is hazardous. General prudent laboratory practices should be strictly followed. This includes the use of a standard set of personal protective equipment (PPE) and adherence to established safe work practices.
Assumed Minimum Personal Protective Equipment:
| Protection Type | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be chosen based on the potential chemical class, if known. |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
General Handling and Disposal Workflow:
The following diagram illustrates a generalized workflow for handling any chemical, emphasizing the critical step of obtaining specific safety information.
Caption: General workflow for safe chemical handling and disposal.
Disclaimer: The information provided above is general guidance for handling unknown chemicals and is not a substitute for a substance-specific Safety Data Sheet. It is the responsibility of the user to obtain and adhere to the specific safety protocols for any chemical they handle. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on handling and disposing of chemical substances.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
